Ammonium laurate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2437-23-2 |
|---|---|
Molecular Formula |
C12H27NO2 |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
azane;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);1H3 |
InChI Key |
VJCJAQSLASCYAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.N |
Appearance |
Solid powder |
Other CAS No. |
2437-23-2 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
143-07-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |
Origin of Product |
United States |
Foundational & Exploratory
Ammonium Laurate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Ammonium laurate, the ammonium salt of lauric acid, is a versatile amphiphilic molecule with a growing presence in pharmaceutical research and development. Its unique properties as a surfactant, emulsifier, and potential bioactive agent make it a compound of interest for formulation scientists, chemists, and cell biologists. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its known biological activities and signaling pathways.
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] Its amphiphilic nature, stemming from a 12-carbon hydrophobic tail and a hydrophilic ammonium carboxylate headgroup, governs its solubility and interfacial properties.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₇NO₂ | [2][3] |
| Molecular Weight | 217.35 g/mol | [2][3] |
| CAS Number | 2437-23-2 | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 43.8 - 45 °C | [1][4] |
| Boiling Point | 296.1 °C at 760 mmHg | [4][5] |
| Density | 1.79 g/cm³ | [1] |
| Solubility | Soluble in water and DMSO.[1][2] | |
| Vapor Pressure | 0.000661 mmHg at 25°C | [5] |
| Flash Point | 134.1 °C | [4][5] |
Spectroscopic Properties
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| FT-IR | - Broad N-H stretching vibrations from the ammonium ion (around 3300-3000 cm⁻¹).- C-H stretching vibrations from the alkyl chain (around 2950-2850 cm⁻¹).- Asymmetric and symmetric COO⁻ stretching vibrations from the carboxylate group (around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively). |
| ¹H-NMR | - A triplet corresponding to the terminal methyl protons (CH₃) of the lauryl chain.- A series of multiplets for the methylene protons (CH₂) of the alkyl chain.- A distinct signal for the α-methylene protons adjacent to the carboxylate group.- A signal for the ammonium protons, which may be broad and its chemical shift dependent on the solvent and concentration. |
| ¹³C-NMR | - A signal for the carboxylate carbon.- A series of signals for the carbons of the alkyl chain. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak corresponding to the lauric acid component (m/z 200.1776) and potentially fragments corresponding to the loss of the ammonium group. The exact mass of this compound is 217.2042 g/mol .[2] |
Experimental Protocols
Synthesis of this compound via Neutralization
This protocol describes a common laboratory-scale synthesis of this compound through the neutralization of lauric acid with ammonium hydroxide.
Materials:
-
Lauric acid (C₁₂H₂₄O₂)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
-
Ethanol (optional, as a solvent)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
pH meter or pH indicator strips
-
Beaker and graduated cylinders
Procedure:
-
In a beaker, melt the desired amount of lauric acid by gentle heating (melting point is around 44 °C). If using a solvent, dissolve the lauric acid in ethanol.
-
In a separate container, prepare a dilute solution of ammonium hydroxide by adding the concentrated solution to deionized water.
-
While stirring the molten lauric acid (or its ethanolic solution), slowly add the ammonium hydroxide solution dropwise.
-
Monitor the pH of the reaction mixture. Continue adding ammonium hydroxide until the pH of the solution is between 8 and 9, indicating complete neutralization.
-
If a solvent was used, it can be removed by evaporation under reduced pressure to obtain the solid this compound. If synthesized in an aqueous medium, the product can be used as an aqueous solution or lyophilized to obtain a solid.
Quantitative Analysis of this compound
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Burette
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and position it under a burette filled with the standardized HCl solution.
-
Immerse a calibrated pH electrode into the solution.
-
Begin titrating the this compound solution with the HCl, recording the pH after each addition of the titrant.
-
Continue the titration past the equivalence point, which will be indicated by a sharp change in pH.
-
The concentration of the ammonium ion in the sample can be calculated from the volume of HCl required to reach the equivalence point.
Alternatively, HPLC methods developed for lauric acid can be adapted to quantify the laurate component after acidification of the this compound sample.[6][7][8]
Applications in Drug Development
This compound's primary role in drug development is as an excipient, leveraging its surfactant properties.
Experimental Workflow: Nanoemulsion Formulation
This compound can be used as a surfactant to formulate nanoemulsions for the delivery of poorly water-soluble drugs. The following is a general workflow based on high-pressure homogenization.
This process involves dissolving the active pharmaceutical ingredient (API) in an oil phase and this compound in the aqueous phase. The two phases are then mixed to form a coarse emulsion, which is subsequently passed through a high-pressure homogenizer to produce a stable nanoemulsion with a small droplet size.[9][10][11][12][13]
Signaling Pathways and Biological Activity
The biological activity of this compound is primarily attributed to its laurate component. Lauric acid has been shown to interact with several cellular signaling pathways.
Lauric Acid Signaling Pathways
Lauric acid can influence cellular processes through various mechanisms, including acting as a ligand for nuclear receptors, inducing cellular stress, and modulating inflammatory pathways.
-
PPARα Activation: Lauric acid acts as a natural ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[14] This interaction leads to the upregulation of genes involved in fatty acid oxidation.[14]
-
TLR4 Signaling: Lauric acid can activate Toll-Like Receptor 4 (TLR4) signaling, which is implicated in inflammatory responses and metabolic regulation.[15][16]
-
EGFR/ERK/c-Jun Pathway and ROS Generation: In cancer cells, lauric acid has been shown to increase the production of Reactive Oxygen Species (ROS) and stimulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), and c-Jun.[17][18] This cascade can ultimately lead to apoptosis.[17][18]
The ammonium ion component may also have biological effects, particularly at higher concentrations, where it can influence intracellular pH and neuronal activity.[19][20] However, in the context of typical pharmaceutical formulations, the effects of the laurate anion are generally considered more prominent.
Safety and Handling
This compound is considered to be of low toxicity and is used in cosmetics and household products.[21] However, it can be irritating to the skin and eyes, and appropriate personal protective equipment should be used when handling the pure substance.[1]
Conclusion
This compound is a multifaceted compound with well-defined chemical and physical properties that make it a valuable excipient in pharmaceutical formulations. Its role as a surfactant is key to its application in drug delivery systems such as nanoemulsions. Furthermore, the emerging understanding of the biological activities of its laurate component, particularly its interaction with significant cellular signaling pathways, opens up new avenues for its potential therapeutic application. This technical guide provides a solid foundation for researchers and drug development professionals to explore and utilize the full potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 2437-23-2 | >98% [smolecule.com]
- 3. This compound | C12H27NO2 | CID 159661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2437-23-2 | Chemsrc [chemsrc.com]
- 5. Cas 2437-23-2,this compound | lookchem [lookchem.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Method for Analysis of Lauric acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. longdom.org [longdom.org]
- 9. Nanoemulsion preparation [protocols.io]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. Lauric Acid Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ammonia - Wikipedia [en.wikipedia.org]
- 21. canada.ca [canada.ca]
An In-depth Technical Guide to the Synthesis of Ammonium Laurate from Lauric Acid and Ammonia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ammonium laurate, a versatile ammonium salt of lauric acid with wide-ranging applications as a surfactant, emulsifier, and stabilizer. The document details the core chemical principles, experimental protocols for various synthesis methods, purification techniques, and analytical characterization. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of the preparation and properties of this compound.
Introduction
This compound (ammonium dodecanoate) is an amphiphilic molecule consisting of a hydrophobic 12-carbon lauric acid tail and a hydrophilic ammonium head group. This structure imparts surfactant properties, making it valuable in a variety of applications, including personal care products, industrial formulations, and as a tool in biomedical research for solubilizing and dispersing water-insoluble compounds. The synthesis of this compound is primarily achieved through the acid-base neutralization of lauric acid with ammonia or ammonium hydroxide. This guide explores the common synthetic routes, optimization of reaction conditions, and methods for purification and characterization.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₇NO₂ | [1][2] |
| Molecular Weight | 217.35 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 45 °C | [3] |
| Boiling Point | 100 °C (decomposes) | [3] |
| Solubility | Soluble in water | [3] |
| CAS Number | 2437-23-2 | [3] |
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction. The primary methods involve the reaction of lauric acid with either aqueous ammonium hydroxide or anhydrous ammonia gas. The choice of method often depends on the desired scale, purity requirements, and available equipment.
Reaction Mechanism
The formation of this compound proceeds through a three-stage mechanism:
-
Proton Transfer: The lone pair of electrons on the nitrogen atom of ammonia (or hydroxide ion in aqueous ammonia) abstracts the acidic proton from the carboxylic acid group of lauric acid. This results in the formation of the laurate anion (C₁₁H₂₃COO⁻) and the ammonium cation (NH₄⁺).[1]
-
Ion Pairing: The oppositely charged laurate anion and ammonium cation are attracted to each other through electrostatic forces, forming an ion pair.[1]
-
Crystallization: In a supersaturated solution, the this compound ion pairs self-assemble into a crystal lattice and precipitate out of the solution as a solid.[1]
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols
This method is well-suited for laboratory-scale synthesis and yields a high-purity product. Ethanol is used as a co-solvent to facilitate the dissolution of lauric acid.[2]
Experimental Protocol:
-
Dissolution: Dissolve lauric acid (e.g., 0.1 mol) in ethanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer. Gently warm the mixture to 40-60°C to ensure complete dissolution of the lauric acid.
-
Neutralization: While stirring, slowly add a stoichiometric amount of aqueous ammonium hydroxide (e.g., 28-30% solution) dropwise to the lauric acid solution. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature.
-
Precipitation and Isolation: Continue stirring for 1-2 hours at room temperature. The this compound will precipitate out of the solution. The solid product can be isolated by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted lauric acid.[1] Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.
This method produces an aqueous dispersion of this compound and is suitable for applications where the product is used in solution.[4][5]
Experimental Protocol:
-
Melting: Heat lauric acid (60 parts by weight) to 45°C in a beaker with constant stirring until it is completely melted.[4]
-
Preparation of Ammonia Solution: Prepare a solution of aqueous ammonia by mixing 115.5 parts of 10% aqueous ammonia with 150 parts of deionized water.[4]
-
Dispersion: Slowly add the ammonia solution to the molten lauric acid with vigorous stirring.[4]
-
Homogenization: Continue stirring until a homogenous aqueous dispersion of this compound is formed. The resulting dispersion will have a solid content of approximately 22%.[4]
Industrial Scale Synthesis: Direct Ammoniation
For large-scale production, direct ammoniation with anhydrous ammonia gas is often employed. This method avoids the use of large volumes of solvent.
Process Overview:
Anhydrous ammonia gas is bubbled through molten lauric acid or a solution of lauric acid in a non-aqueous solvent. The reaction is typically carried out under controlled temperature and pressure to maximize the yield and purity of the product.[1][3]
Caption: Experimental workflows for this compound synthesis.
Optimization of Synthesis Parameters
The yield and purity of this compound are influenced by several reaction parameters.
| Parameter | Effect on Yield and Purity | Optimal Conditions | Reference |
| Temperature | Increasing temperature generally increases the reaction rate. However, at temperatures above 50°C, the volatilization of ammonia can lead to reduced yields. | 40-45°C for neutralization reactions.[1] | [1] |
| Stoichiometry | A slight molar excess of ammonia can drive the reaction to completion, maximizing the conversion of lauric acid. | A 5% molar excess of ammonia is recommended for near-complete conversion.[1] | [1] |
| Solvent | The choice of solvent affects the solubility of reactants and the ease of product isolation. Ethanol is a common choice for laboratory synthesis due to its ability to dissolve lauric acid and the ease of its removal. | Ethanol for high-purity solid product. Water for aqueous dispersions. | [1][2] |
Purification
Crude this compound may contain unreacted lauric acid, residual solvent, and other impurities. The following methods can be used for purification.
| Purification Method | Description | Purity Achieved | Yield Loss | Reference |
| Recrystallization | Dissolving the crude product in a minimal amount of hot ethanol (60°C), followed by slow cooling to 5°C to induce crystallization. | 99.5% | < 5% | [1] |
| Washing | Washing the solid product with a non-polar solvent like cold diethyl ether to remove hydrophobic impurities such as unreacted lauric acid. | Can enhance purity to 99.9% | 8-10% | [1] |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the formation of this compound by identifying the characteristic vibrational modes of the functional groups present.
-
Lauric Acid (Starting Material): A strong, broad absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid group.
-
This compound (Product): The disappearance of the carboxylic acid C=O stretch and the appearance of a strong, sharp absorption band around 1550-1610 cm⁻¹ due to the asymmetric stretching of the carboxylate anion (COO⁻). A broad absorption in the region of 3000-3300 cm⁻¹ is also expected due to the N-H stretching vibrations of the ammonium cation (NH₄⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the alkyl chain of the laurate moiety and a broad signal for the protons of the ammonium cation. The disappearance of the acidic proton of the carboxylic acid group would be a key indicator of successful salt formation.
-
¹³C NMR: The spectrum would show signals for the carbons of the alkyl chain and a signal for the carboxylate carbon, which would be shifted compared to the carboxylic acid carbon of lauric acid.
Melting Point Determination
The melting point of the purified this compound can be measured and compared to the literature value (45 °C) as an indicator of purity.[3] A sharp melting point close to the literature value suggests a high degree of purity.
Safety Precautions
-
Lauric Acid: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Ammonia/Ammonium Hydroxide: Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
This compound: May cause skin and eye irritation. Handle with care.
Conclusion
The synthesis of this compound from lauric acid and ammonia is a well-established and efficient process. By carefully controlling the reaction conditions, including temperature, stoichiometry, and solvent, high yields of pure product can be obtained. This technical guide provides the necessary information for researchers and professionals to successfully synthesize, purify, and characterize this compound for a variety of applications. The provided experimental protocols and optimization data serve as a valuable resource for both laboratory-scale and industrial production considerations.
References
The Amphiphilic Architect: A Technical Guide to the Mechanism of Action of Ammonium Laurate as a Surfactant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of ammonium laurate, an anionic surfactant of significant interest in various scientific and industrial domains, including pharmaceutical formulations. This document elucidates its fundamental physicochemical properties, details its action at interfaces, and explores its interactions with biological membranes, thereby offering a comprehensive resource for professionals in research and drug development.
Core Principles of Surfactancy: The Dual Nature of this compound
This compound (ammonium dodecanoate) is the salt derived from lauric acid, a saturated fatty acid with a 12-carbon chain, and ammonia. Its chemical formula is C₁₂H₂₇NO₂. The efficacy of this compound as a surfactant stems from its amphiphilic molecular structure. This structure consists of two distinct moieties:
-
A hydrophobic tail: Comprised of the 12-carbon alkyl chain of lauric acid, this nonpolar segment is repelled by water.
-
A hydrophilic head: The ammonium carboxylate group (-COO⁻NH₄⁺) is polar and readily interacts with water molecules.
This dual characteristic drives the primary mechanism of action of this compound: its tendency to adsorb at interfaces (e.g., air-water, oil-water) to minimize the energetically unfavorable contact between its hydrophobic tail and the aqueous environment. This adsorption effectively reduces the interfacial tension.
Quantitative Analysis of Surfactant Efficacy
The performance of a surfactant is quantitatively defined by several key parameters, most notably its Critical Micelle Concentration (CMC) and its ability to reduce surface tension. While specific data for this compound is not abundantly available in public literature, data from the closely related sodium dodecanoate and ammonium dodecyl sulfate provide valuable insights into the expected behavior.
Table 1: Physicochemical Properties of Dodecanoate Surfactants
| Parameter | Sodium Dodecanoate (Laurate) | Ammonium Dodecyl Sulfate (Representative) |
| Critical Micelle Concentration (CMC) | 2.4 x 10⁻² mol/L (at 25°C)[1] | 4.2 x 10⁻² M to 4.0 x 10⁻¹ M (depending on added salt concentration) |
| Surface Tension at CMC | ~ 38 mN/m (at 25°C)[1] | Not specified |
| Molecular Weight | 222.29 g/mol | 283.43 g/mol |
Note: The CMC of ionic surfactants is influenced by factors such as temperature and the concentration of counter-ions in the solution.
The Phenomenon of Micellization
Above a specific concentration, the CMC, the surfactant monomers in the bulk solution begin to self-assemble into organized aggregates known as micelles. This process is a thermodynamically driven mechanism to further shield the hydrophobic tails from water.
In an aqueous solution, this compound molecules arrange themselves into spherical micelles where the hydrophobic lauryl chains form the core, and the hydrophilic ammonium carboxylate heads constitute the outer shell, or corona, which interfaces with the surrounding water molecules. The formation of micelles is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution, the interface, and the micelles.
Caption: Self-assembly of this compound monomers into a micelle above the CMC.
The hydrophobic core of these micelles can serve as a microenvironment for the solubilization of poorly water-soluble compounds, a principle of paramount importance in drug delivery systems.
Interaction with Biological Membranes: Implications for Drug Development
The amphiphilic nature of this compound also governs its interaction with biological membranes, which are primarily composed of lipid bilayers. Quaternary ammonium compounds are known to interact with and, at sufficient concentrations, disrupt these membranes.
The mechanism of interaction can be described in a stepwise manner:
-
Electrostatic Attraction: The positively charged ammonium headgroup can be electrostatically attracted to the often negatively charged components of cell membranes.
-
Intercalation of Monomers: Individual surfactant monomers can insert their hydrophobic tails into the lipid bilayer, disrupting the ordered packing of the membrane lipids.
-
Membrane Fluidization and Permeabilization: This disruption increases the fluidity of the membrane. At concentrations at or above the CMC, the formation of mixed micelles with membrane lipids can lead to the solubilization of the membrane, resulting in increased permeability and, ultimately, cell lysis.
This membrane-disrupting property is the basis for the antimicrobial activity of some surfactants and is a critical consideration in designing drug delivery systems, where the surfactant may act as a penetration enhancer.
Caption: Interaction of this compound with a lipid bilayer.
Experimental Protocols for Characterization
Determination of Critical Micelle Concentration (CMC)
A. By Surface Tensiometry
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Protocol:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the plot.
Caption: Workflow for CMC determination by surface tensiometry.
B. By Conductometry
This method is suitable for ionic surfactants like this compound. The conductivity of the solution changes with surfactant concentration due to the different mobilities of the monomers and the micelles.
Protocol:
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Assessment of Membrane Permeability
The effect of this compound on membrane permeability can be assessed using model systems such as liposomes encapsulating a fluorescent dye.
Protocol:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of a fluorescent dye (e.g., calcein).
-
Remove non-encapsulated dye by size-exclusion chromatography.
-
Incubate the liposome suspension with various concentrations of this compound.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the leakage of the dye from the liposomes due to membrane permeabilization, which alleviates the self-quenching.
-
The rate of fluorescence increase is proportional to the membrane permeability.
Conclusion
This compound functions as an effective anionic surfactant through the collective actions of its amphiphilic monomers. Its ability to reduce surface tension, form micelles for solubilization, and interact with lipid membranes makes it a versatile molecule with significant applications in research and industry. For drug development professionals, a thorough understanding of its mechanism of action, particularly its interaction with biological membranes and its critical micelle concentration, is essential for the rational design of safe and effective formulations. The experimental protocols outlined in this guide provide a framework for the precise characterization of these properties.
References
An In-Depth Technical Guide to the Critical Micelle Concentration of Ammonium Laurate in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical micelle concentration (CMC) of ammonium laurate in an aqueous solution. It covers the fundamental principles of micellization, detailed experimental protocols for CMC determination, and the influence of environmental factors on this critical parameter.
Introduction to Critical Micelle Concentration (CMC)
This compound (CH₃(CH₂)₁₀COONH₄) is an anionic surfactant that, like other amphiphilic molecules, exhibits unique behavior in aqueous solutions. At low concentrations, it exists as individual ions (laurate anions and ammonium cations). However, as the concentration increases, a threshold is reached where the surfactant ions begin to self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).
The formation of micelles is a critical phenomenon in various applications, including drug delivery, detergency, and material science, as it dramatically alters the properties of the solution, such as surface tension, conductivity, and solubilization capacity. Understanding and accurately determining the CMC of this compound is therefore paramount for its effective utilization in research and product development.
Quantitative Data on the CMC of Laurate Surfactants
| Surfactant | Temperature (°C) | CMC (mol/L) | Measurement Technique |
| Sodium Laurate | 22 | 0.024 | Not Specified[1] |
Note: The CMC of ionic surfactants is influenced by temperature. Generally, for ionic surfactants, the CMC value tends to decrease as the temperature rises, reaches a minimum, and then begins to increase with a further increase in temperature[2][3].
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of this compound. The most common and reliable techniques include surface tension measurement, conductivity measurement, and fluorescence spectroscopy.
Surface Tension Method
This is considered a standard and widely applicable method for determining the CMC of both ionic and non-ionic surfactants.
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers preferentially adsorb at the air-water interface, reducing the surface energy. Once the interface is saturated, the monomers begin to form micelles in the bulk solution. At this point, the surface tension of the solution remains relatively constant with a further increase in surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.
Detailed Protocol (Wilhelmy Plate Method):
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in deionized water of a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
-
Instrumentation and Calibration:
-
Use a surface tensiometer equipped with a Wilhelmy plate (typically platinum).
-
Ensure the Wilhelmy plate is thoroughly cleaned, typically by flaming to red heat, to remove any organic contaminants.
-
Calibrate the instrument according to the manufacturer's instructions, often using deionized water of a known surface tension.
-
-
Measurement:
-
Pour the most dilute this compound solution into a clean sample vessel.
-
Immerse the Wilhelmy plate into the solution.
-
Measure the force exerted on the plate, from which the surface tension is calculated.
-
Repeat the measurement for each of the prepared dilutions, moving from the most dilute to the most concentrated to minimize contamination.
-
Ensure temperature control throughout the experiment, as surface tension is temperature-dependent.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting plot will typically show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Conductivity Method
This method is highly suitable for ionic surfactants like this compound.
Principle: The electrical conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, this compound exists as individual, mobile laurate and ammonium ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles occurs. These micelles are larger and less mobile than the individual ions, and they also bind some of the counter-ions (ammonium ions), reducing their mobility. This leads to a decrease in the rate of conductivity increase. The CMC is identified as the concentration at which there is a distinct change in the slope of the conductivity versus concentration plot.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions in volumetric flasks to ensure accurate concentrations.
-
-
Instrumentation and Calibration:
-
Use a calibrated conductivity meter with a conductivity cell.
-
The conductivity cell should be thoroughly rinsed with deionized water and then with the sample solution before each measurement.
-
-
Measurement:
-
Measure the conductivity of deionized water as a baseline.
-
Measure the conductivity of each of the prepared this compound solutions, starting from the most dilute.
-
Allow the conductivity reading to stabilize before recording the value.
-
Maintain a constant temperature using a water bath, as conductivity is highly sensitive to temperature changes.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the this compound concentration (C).
-
The plot will exhibit two linear regions with different slopes.
-
The CMC is determined from the concentration at the point of intersection of these two linear segments.
-
Fluorescence Spectroscopy Method (Using a Hydrophobic Probe)
This is a very sensitive method, particularly useful for determining low CMC values.
Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene, which has a low solubility in water but is readily solubilized within the hydrophobic core of micelles. The fluorescence properties of the probe, such as its emission intensity or the ratio of certain vibronic peaks, are sensitive to the polarity of its microenvironment. In the aqueous environment below the CMC, the fluorescence of the probe is weak. When micelles form, the probe partitions into the nonpolar micellar core, leading to a significant change in its fluorescence signal.
Detailed Protocol (with Pyrene as a probe):
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a low concentration (e.g., 10⁻⁵ M).
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
To each surfactant solution, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁷ M) to avoid altering the micellization process. The solvent from the pyrene stock should be allowed to evaporate, leaving a pyrene film, before adding the surfactant solution and allowing it to equilibrate.
-
-
Instrumentation:
-
Use a spectrofluorometer.
-
Set the excitation wavelength appropriate for pyrene (typically around 334 nm).
-
Record the emission spectra over a range that covers the characteristic vibronic peaks of pyrene (e.g., 350-450 nm).
-
-
Measurement:
-
Measure the fluorescence emission spectrum for each of the prepared this compound solutions containing the pyrene probe.
-
Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the third to the first vibronic peak (I₃/I₁). This ratio is sensitive to the polarity of the probe's environment.
-
Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.
-
The plot will typically show a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition or the intersection of the tangents to the two linear portions of the curve.
-
Visualizations
Logical Relationship of Micelle Formation
References
Thermal Decomposition of Ammonium Laurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium laurate, the ammonium salt of lauric acid, is a versatile compound utilized across various industries as a surfactant, emulsifier, and dispersing agent. Its thermal stability is a critical parameter influencing its application in formulations and processes that involve elevated temperatures. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, including its decomposition pathway, products, and the analytical techniques used for its characterization. Due to the limited availability of specific quantitative thermal analysis data for this compound in published literature, this guide leverages data from its close structural analog, ammonium stearate, to provide a comprehensive overview.
Thermal Decomposition Pathway
This compound, an ammonium carboxylate, is susceptible to thermal decomposition. The primary decomposition pathway involves an intramolecular dehydration and deamination reaction, yielding lauramide, water, and ammonia. This transformation is a common thermal reaction for ammonium salts of carboxylic acids.
The overall reaction can be represented as:
C₁₁H₂₃COONH₄ (this compound) → C₁₁H₂₃CONH₂ (Lauramide) + H₂O (Water) + NH₃ (Ammonia)
This decomposition is typically endothermic, requiring an input of energy to break the ionic bond between the ammonium and carboxylate ions and to facilitate the subsequent elimination of water and ammonia.
Quantitative Thermal Analysis
Table 1: Expected Thermal Decomposition Data for this compound (Based on Analogy with Ammonium Stearate)
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Technique | Description |
| Melting | 45 - 60 | 0 | DSC | Endothermic transition corresponding to the melting of this compound. |
| Decomposition | 100 - 250 | ~15.7% (loss of NH₃ + H₂O) | TGA/DSC | Endothermic decomposition involving the loss of ammonia and water to form lauramide. |
Note: The temperature range and mass loss are estimations based on the expected decomposition reaction and the behavior of similar compounds. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Set the purge gas (typically high-purity nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove gaseous decomposition products.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
TGA Measurement:
-
Place the sample crucible in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset and peak decomposition temperatures from the derivative of the TGA curve (DTG curve).
-
Calculate the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and the enthalpy of decomposition of this compound by measuring the heat flow to or from the sample as a function of temperature.
Methodology:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Set the purge gas (typically high-purity nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent the loss of volatile decomposition products. An empty, sealed pan should be used as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC curve.
-
Identify endothermic peaks corresponding to melting and decomposition.
-
Determine the onset temperature, peak temperature, and enthalpy of each thermal event by integrating the peak area.
-
Visualizations
References
An In-Depth Technical Guide to the Hydrolysis of Ammonium Laurate in Aqueous Solutions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Ammonium laurate, the salt of a weak acid (lauric acid) and a weak base (ammonia), serves as a versatile surfactant and emulsifier in various industrial and scientific applications. Its efficacy and stability in aqueous formulations are critically dependent on its hydrolysis. This guide provides a comprehensive technical overview of the hydrolysis of this compound, detailing the underlying chemical principles, influencing factors, and relevant quantitative data. Furthermore, it outlines detailed experimental protocols for studying hydrolysis kinetics and presents logical workflows for its synthesis and analysis, supported by visualizations to facilitate a deeper understanding for research, development, and formulation professionals.
Introduction to this compound
This compound (CAS No. 2437-23-2) is a quaternary ammonium salt with the chemical formula C₁₂H₂₇NO₂.[1] It is formed from the neutralization reaction between lauric acid, a saturated 12-carbon fatty acid, and ammonia.[2][3] Its amphiphilic nature, possessing a long, nonpolar hydrocarbon tail and a polar, hydrophilic ammonium head, allows it to act as a surfactant, reducing surface tension at interfaces.[3] This property makes it valuable as a wetting agent, emulsifier, and foaming agent in applications ranging from nanoparticle synthesis to the stabilization of colloidal dispersions.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 2437-23-2 | [1][2] |
| Molecular Formula | C₁₂H₂₇NO₂ | [1][3] |
| Molecular Weight | 217.35 g/mol | [1][2][3] |
| Appearance | White to off-white solid or powder | [3][4] |
| Melting Point | ~44-50 °C | [3][5] |
| Boiling Point | ~100 °C (decomposes) | [4] |
| Solubility | Soluble in water | [4] |
Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental physical and chemical characteristics of the compound.
The Hydrolysis of this compound
As the salt of a weak acid and a weak base, this compound undergoes hydrolysis when dissolved in water, establishing an equilibrium with its constituent acid and base.[2] This reaction is fundamental to the stability and pH characteristics of its aqueous solutions.
Reaction Mechanism and Equilibrium
The hydrolysis process occurs in two main steps following the initial dissociation of the salt:
-
Dissociation: In water, this compound dissociates into its constituent ions: the ammonium cation (NH₄⁺) and the laurate anion (C₁₁H₂₃COO⁻).
-
Hydrolysis: These ions then react with water in a reversible equilibrium.[2]
-
The laurate anion reacts with water to form lauric acid and hydroxide ions (OH⁻), tending to make the solution alkaline.
-
The ammonium cation reacts with water to form ammonia (NH₃) and hydronium ions (H₃O⁺).
-
The overall equilibrium is pH-dependent and results in an aqueous solution containing lauric acid and ammonium hydroxide.[2]
References
The Antimicrobial Potential of Ammonium Laurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium laurate, the ammonium salt of lauric acid, is a compound with significant potential in the antimicrobial landscape. Its activity is primarily attributed to the lauric acid moiety, a 12-carbon saturated fatty acid known for its broad-spectrum efficacy against a variety of microorganisms. This technical guide provides an in-depth analysis of the antimicrobial properties of this compound, focusing on its mechanism of action, spectrum of activity, and the experimental protocols used to evaluate its efficacy. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates data from its parent compound, lauric acid, and its derivatives to serve as a strong predictive resource for researchers.
Introduction
This compound (C₁₂H₂₇NO₂) is an ammonium salt of the medium-chain fatty acid, lauric acid.[1] It is recognized for its surfactant properties, which contribute to its role in various industrial applications.[2] However, the biological activity of this compound, particularly its antimicrobial effects, is of increasing interest to the scientific community. This interest stems from the well-documented antimicrobial properties of lauric acid, which is effective against a range of bacteria, fungi, and enveloped viruses.[3][4] As the salt of lauric acid, this compound is presumed to share these antimicrobial characteristics, offering potential applications in pharmaceuticals, personal care products, and as a food preservative.
Mechanism of Action
The primary antimicrobial mechanism of lauric acid, and by extension this compound, is the disruption of the microbial cell membrane.[5] The lipophilic carbon chain of lauric acid inserts itself into the lipid bilayer of the cell membrane, leading to a loss of integrity and increased permeability. This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.
Gram-positive bacteria are generally more susceptible to lauric acid and its derivatives than Gram-negative bacteria.[5] This is attributed to the structural differences in their cell walls. The thick peptidoglycan layer of Gram-positive bacteria is more easily penetrated by fatty acids compared to the outer membrane of Gram-negative bacteria, which acts as an additional protective barrier.
Antimicrobial Spectrum of Activity
The antimicrobial activity of lauric acid and its derivatives has been demonstrated against a wide array of microorganisms. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for lauric acid and its related compounds, which can be used as a reference for the expected activity of this compound.
Table 1: Antibacterial Activity of Lauric Acid and its Derivatives
| Microorganism | Compound | MIC | Reference |
| Staphylococcus aureus | Lauric Acid | 156 µg/mL | [6] |
| Streptococcus pneumoniae | Lauric Acid | Inhibited by 0.25 mM | [5] |
| Streptococcus agalactiae | Lauric Acid | Inhibited by 0.25 mM | [5] |
| Streptococcus mutans | Lauric Acid | Inhibited by 0.25 mM | [5] |
| Escherichia coli | Lauric Acid | Growth not significantly inhibited | [5] |
| Listeria monocytogenes | Lactose Monolaurate | 5 to 9.5 mM (MBC) | [5] |
| Mycobacterium spp. | Lactose Monolaurate | 0.2 to 2 mM (MBC) | [5] |
Table 2: Antifungal Activity of Lauric Acid and its Derivatives
| Microorganism | Compound | MIC | Reference |
| Candida albicans | Lauric Acid | Effective | [3] |
| Candida albicans | Caprylic Acid (related MCFA) | 40 µg/mL | [5] |
Table 3: Antiviral Activity of Lauric Acid and its Derivatives
| Virus | Compound | Activity | Reference |
| Vesicular Stomatitis Virus (VSV) | Lauric Acid | Effective | [3][4] |
| Herpes Simplex Virus (HSV) | Lauric Acid | Effective | [3][4] |
| Visna Virus (VV) | Lauric Acid | Effective | [3][4] |
Experimental Protocols
This section details the standard methodologies for evaluating the antimicrobial properties of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][6]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. A two-fold serial dilution is then performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: Prepare tubes containing broth with the antimicrobial agent at concentrations corresponding to the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control tube without the agent is also prepared.
-
Inoculation: Inoculate each tube with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate them onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
Analysis: Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
Biofilm Disruption Assay
The ability of an antimicrobial agent to disrupt pre-formed biofilms can be assessed using methods like the crystal violet assay or the XTT assay.
Crystal Violet Assay Protocol:
-
Biofilm Formation: Grow microbial biofilms in a 96-well plate for a specified period (e.g., 24-48 hours).
-
Treatment: Remove the planktonic cells and treat the biofilms with various concentrations of this compound for a defined period.
-
Staining: Wash the wells and stain the remaining adherent biofilm with a 0.1% crystal violet solution.
-
Solubilization and Quantification: After washing away excess stain, solubilize the bound crystal violet with a suitable solvent (e.g., 33% acetic acid). Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
XTT Assay Protocol:
-
Biofilm Formation and Treatment: Follow steps 1 and 2 of the Crystal Violet Assay protocol.
-
XTT Labeling: Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron-coupling agent (e.g., menadione) to the wells.
-
Incubation: Incubate the plate in the dark. Metabolically active cells will reduce the XTT to a formazan product.
-
Quantification: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) to determine the metabolic activity of the biofilm.
Cell Membrane Integrity Assay
Propidium iodide (PI) staining is a common method to assess cell membrane damage.
Protocol:
-
Cell Treatment: Treat a suspension of microbial cells with this compound at various concentrations and for different durations.
-
Staining: Add propidium iodide to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.
-
Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. An increase in the number of fluorescent cells indicates damage to the cell membrane.
Signaling Pathways
Currently, there is a lack of specific research on the direct effects of this compound on microbial signaling pathways. The primary mechanism is understood to be a direct physical disruption of the cell membrane rather than interference with specific signaling cascades. However, downstream effects of membrane stress could potentially trigger various cellular stress responses.
Conclusion
This compound, through its lauric acid component, presents a compelling profile as a broad-spectrum antimicrobial agent. Its primary mode of action, the disruption of the cell membrane, makes it effective against a variety of bacteria and fungi, with a pronounced effect on Gram-positive organisms. While direct quantitative data for this compound is not extensively available, the wealth of information on lauric acid and its derivatives provides a strong basis for its potential applications. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate and quantify the antimicrobial efficacy of this compound, paving the way for its potential development in therapeutic and preservative applications. Further research is warranted to elucidate its full spectrum of activity and to explore any potential effects on microbial signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
The Critical Influence of pH on the Stability and Activity of Ammonium Laurate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of pH on the stability and activity of ammonium laurate, a widely used anionic surfactant. The information is targeted towards researchers, scientists, and professionals in drug development and formulation science. This document outlines the chemical principles governing the pH-dependent behavior of this compound, presents detailed experimental protocols for its characterization, and provides a framework for predicting its performance in various aqueous environments.
Introduction
This compound (C₁₂H₂₇NO₂) is the ammonium salt of lauric acid, a 12-carbon saturated fatty acid.[1] It is valued for its surfactant properties, including its ability to act as a wetting agent, emulsifier, and foaming agent in a variety of applications, from personal care products to industrial formulations.[2][3] The performance of this compound is intrinsically linked to the pH of its aqueous solution, which dictates its molecular form and, consequently, its stability and surfactant activity. Understanding and controlling the pH is therefore paramount for optimizing formulations containing this versatile surfactant.
This compound is formed from the neutralization of a weak acid (lauric acid) and a weak base (ammonia).[4] In aqueous solutions, it exists in equilibrium with its constituent ions: the laurate anion (CH₃(CH₂)₁₀COO⁻) and the ammonium cation (NH₄⁺). The laurate anion is the surface-active species, possessing a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail.[1]
The Pivotal Role of pH: Chemical Equilibrium and its Consequences
The stability and activity of this compound are governed by the acid-base equilibrium of the laurate/lauric acid pair. The pKa of lauric acid is approximately 4.9 to 5.3.[5][6] This value is the critical inflection point for the behavior of this compound in solution.
-
Alkaline to Neutral pH (pH > 6-8): In this range, the carboxyl group of the laurate anion remains deprotonated and negatively charged. This ionic form is highly soluble in water, leading to stable solutions where the surfactant is active and can form micelles above its critical micelle concentration (CMC).[2] The ideal pH range for soap, for instance, is generally considered to be between 8 and 10 to ensure effective cleaning without being overly harsh.[7]
-
Acidic pH (pH < pKa of Lauric Acid): As the pH of the solution drops below the pKa of lauric acid, the laurate anions become protonated, forming the uncharged lauric acid molecule (CH₃(CH₂)₁₀COOH). Lauric acid is poorly soluble in water and will precipitate out of the solution.[3][8] This conversion from the soluble laurate salt to the insoluble fatty acid leads to a loss of surfactant activity, observed as a decrease in foaming, emulsifying, and cleaning capabilities.[9] The solution may become turbid or form a visible precipitate.
This pH-dependent equilibrium is a critical consideration in formulation development. For instance, in a formulation where a low pH is required, this compound would be an unsuitable choice due to its instability and loss of function.
Quantitative Analysis of pH Effects
Data Summary
The following table summarizes the expected qualitative and quantitative effects of pH on key properties of an this compound solution.
| Property | Acidic pH (< 5) | Neutral pH (6-8) | Alkaline pH (> 8) |
| Physical Appearance | Turbid, potential for precipitation | Clear solution | Clear solution |
| Predominant Species | Lauric Acid (insoluble) | Laurate Anion (soluble) | Laurate Anion (soluble) |
| Surfactant Activity | Low to negligible | High | High |
| Surface Tension | Higher (approaching water) | Low | Low |
| CMC | Not well-defined | Expected to be stable | May slightly decrease |
| Foaming Capacity | Poor | Good | Good |
Experimental Protocols for Assessing pH Effects
To quantitatively assess the impact of pH on this compound stability and activity, a series of experiments can be performed. The following are detailed methodologies for key analyses.
Preparation of this compound Solutions at Various pH Values
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.
-
pH Adjustment: Aliquot the stock solution into separate vessels. Adjust the pH of each aliquot to the desired value (e.g., pH 3, 5, 7, 9, 11) using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH). Use a calibrated pH meter for accurate measurements.
-
Equilibration: Allow the pH-adjusted solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
Visual Observation: Record any changes in the physical appearance of the solutions, such as turbidity or precipitation.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
The CMC of an ionic surfactant can be determined by measuring the change in molar conductivity as a function of surfactant concentration.
-
Prepare a series of dilutions of the pH-adjusted this compound solutions.
-
Measure the conductivity of each dilution using a calibrated conductivity meter at a constant temperature.
-
Plot the molar conductivity (Λ) versus the square root of the concentration.
-
Identify the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[10]
Measurement of Surface Tension
Surface tension is a direct measure of surfactant activity at an interface.
-
Utilize a surface tensiometer (e.g., using the Du Noüy ring, Wilhelmy plate, or pendant drop method).[11]
-
Calibrate the instrument with deionized water.
-
Measure the surface tension of each pH-adjusted this compound solution at a controlled temperature.
-
Plot surface tension as a function of pH. A significant increase in surface tension at lower pH values will indicate a loss of surfactant activity.
Assessment of Foaming Ability
-
Place a fixed volume (e.g., 50 mL) of each pH-adjusted solution into a graduated cylinder.
-
Agitate the cylinder under controlled conditions (e.g., shaking for 30 seconds).
-
Measure the initial foam volume and monitor its stability over time (e.g., record the foam volume at 1, 5, and 10 minutes).
-
Compare the foaming properties across the different pH values.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical principles and experimental processes described.
Chemical Equilibrium of this compound
Caption: pH-dependent equilibrium of this compound.
Experimental Workflow for Stability and Activity Assessment
Caption: Workflow for evaluating pH effects on this compound.
Conclusion
The pH of an aqueous solution is a critical parameter that profoundly influences the stability and surfactant activity of this compound. At pH values above the pKa of lauric acid, this compound exists as the soluble and active laurate anion. Conversely, in acidic conditions below its pKa, it converts to the insoluble lauric acid, leading to a loss of functionality. A thorough understanding and precise control of pH are therefore essential for the successful formulation and application of products containing this compound. The experimental protocols outlined in this guide provide a robust framework for characterizing these pH-dependent properties, enabling researchers and formulators to optimize their products for maximum efficacy and stability.
References
- 1. open.library.ubc.ca [open.library.ubc.ca]
- 2. Buy this compound (EVT-259641) | 2437-23-2 [evitachem.com]
- 3. LAURIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. This compound | 2437-23-2 | Benchchem [benchchem.com]
- 5. Lauric Acid: Properties, Uses, and Storage Methods_Chemicalbook [chemicalbook.com]
- 6. LAURIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. Lauric acid - American Chemical Society [acs.org]
- 8. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. Virtual Labs [csc-iiith.vlabs.ac.in]
- 11. tegewa.de [tegewa.de]
Methodological & Application
Application Notes and Protocols for Carbon Nanotube Dispersion Using Ammonium Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective dispersion of carbon nanotubes (CNTs) is a critical prerequisite for their application in various fields, including drug delivery, bioimaging, and diagnostics. Agglomerated CNTs can lead to inconsistent results and reduced efficacy. Ammonium laurate (AL) has emerged as a promising surfactant for CNT dispersion, offering advantages over commonly used surfactants like sodium dodecyl sulfate (SDS).[1][2][3][4] This document provides a detailed protocol for the dispersion of CNTs using this compound, along with comparative data and a workflow diagram. This compound is a simple-to-prepare surfactant that results in cleaner depositions and provides greater shelf stability and more selective dispersion of CNTs compared to SDS.[1][2][3] The protocols described herein require minimal sonication and centrifugation.[1][2][3][4]
Key Advantages of this compound for CNT Dispersion
-
Cleaner Depositions: this compound leaves significantly less residue compared to SDS, which is crucial for applications requiring high purity.[1][2][3]
-
Enhanced Stability: CNT dispersions prepared with this compound exhibit greater shelf stability.[1][2][3]
-
Selective Dispersion: This method shows improved selectivity in dispersing specific types of CNTs.[1][2][3]
-
Simple Preparation: The surfactant is straightforward to prepare in a laboratory setting.[1][2][3][4]
-
Mild Processing: The protocol requires minimal sonication and centrifugation, which helps in preserving the structural integrity of the CNTs.[1][2][3][4]
Experimental Protocols
Materials
-
Multi-walled carbon nanotubes (MWCNTs) or Single-walled carbon nanotubes (SWCNTs)
-
Lauric Acid
-
Ammonium Hydroxide (NH₄OH)
-
Deionized (DI) water
-
Probe sonicator
-
Centrifuge
-
Spectrophotometer (for characterization)
-
Zeta potential analyzer (for characterization)
Preparation of this compound Solution (1 wt%)
-
Dissolve lauric acid in DI water to a final concentration of 1% (w/v). Note that lauric acid has low solubility in water at neutral pH.
-
Slowly add ammonium hydroxide to the solution while stirring until the lauric acid is fully dissolved and the pH of the solution is approximately 11. This indicates the formation of this compound.
Carbon Nanotube Dispersion Protocol
-
Initial Mixture: Add the desired amount of CNTs (e.g., 1 mg/mL) to the 1 wt% this compound solution.
-
Sonication:
-
Use a probe sonicator to disperse the CNTs.
-
Apply sonication for a short duration, for example, 10 minutes, at a power output of 10 W. It is important to avoid excessive sonication to prevent damage to the CNTs.
-
Place the sample in an ice bath during sonication to prevent overheating.
-
-
Centrifugation:
-
Centrifuge the sonicated dispersion to remove any remaining large bundles or impurities.
-
A typical centrifugation setting is 1,000g for 10 minutes. The supernatant will contain the well-dispersed CNTs.
-
-
Characterization (Optional but Recommended):
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the supernatant to quantify the concentration of dispersed CNTs. The presence of sharp peaks can indicate the selective dispersion of certain CNT species.
-
Zeta Potential: Measure the zeta potential of the dispersion to assess its stability. A more negative zeta potential generally indicates better electrostatic repulsion between the CNTs and thus higher stability.
-
Microscopy (TEM/AFM): Use Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visually inspect the quality of the dispersion and the cleanliness of the deposition.
-
Data Presentation
The following tables summarize the comparative performance of this compound and sodium dodecyl sulfate for CNT dispersion based on characterization techniques.
| Surfactant | Zeta Potential (mV) | Absorbance at 660 nm (a.u.) | Deposition Cleanliness |
| This compound (1 wt%) | More Negative | Higher | Cleaner |
| Sodium Dodecyl Sulfate (1 wt%) | Less Negative | Lower | Significant Residue |
Mechanism of Dispersion
The dispersion of carbon nanotubes by this compound is achieved through a non-covalent functionalization mechanism. The hydrophobic laurate tail of the surfactant adsorbs onto the surface of the CNTs via van der Waals interactions, while the hydrophilic ammonium head group extends into the aqueous solution. This creates an electrostatic repulsion between the coated CNTs, preventing them from re-aggregating and leading to a stable dispersion.
Diagrams
Experimental Workflow for CNT Dispersion using this compound
References
Application Notes and Protocols for Ammonium Laurate in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ammonium laurate is an anionic surfactant frequently employed as an emulsifier in emulsion polymerization and for the stabilization of colloidal dispersions like natural rubber latex.[1][2] Its utility stems from its amphiphilic molecular structure, which consists of a 12-carbon hydrophobic alkyl chain (the laurate tail) and a hydrophilic ammonium head group.[3] This structure allows this compound to reduce the interfacial tension between immiscible liquids, such as a hydrophobic monomer and water.[2]
In emulsion polymerization, the process typically begins with the dispersion of a water-insoluble monomer in an aqueous phase. Above its critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles.[3] These micelles, which have a hydrophobic core and a hydrophilic shell, encapsulate a small amount of the monomer. Polymerization is initiated by a water-soluble initiator, and the primary loci for polymer chain growth are within these monomer-swollen micelles. The this compound molecules also adsorb onto the surface of the newly formed polymer particles, providing electrostatic stabilization that prevents particle agglomeration and coagulation, resulting in a stable polymer latex.[4]
One of the key advantages of using this compound is its pH-dependent nature. By lowering the pH of the system, for instance, through the addition of CO2, the laurate anion can be protonated to form lauric acid, which is less soluble and less effective as a surfactant. This property can be exploited for the controlled destabilization of the emulsion if desired, or for the recovery and recycling of the surfactant post-polymerization.
Quantitative Data Presentation
Quantitative data regarding this compound and its effects are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 217.35 g/mol | [3] |
| Critical Micelle Concentration (CMC) | The CMC is a key parameter indicating the concentration at which micelle formation begins. | |
| via Surface Tension | ~1.2 mM | Discrepancies in reported CMC values can arise from different measurement techniques.[3] |
| via Conductivity | ~1.5 mM | [3] |
| Comparative CMC (Sodium Laurate) | ~30 mM | For reference, the sodium salt of lauric acid has a significantly higher CMC.[3][5] |
Table 2: Effect of this compound Concentration on Natural Rubber Latex (NRL) Properties
| Molar Concentration of this compound (moles per 100 g of latex) | Effect on Mechanical Stability Time (MST) | Other Observed Effects | Reference |
|---|---|---|---|
| > 0.5 x 10⁻⁴ | Enhances MST | Increases foaming height.[2][6] | [2][6] |
| 1.63 x 10⁻⁴ | Optimal level for enhancing physico-mechanical properties without negatively affecting chemical properties. | The highest tensile strength and elongation at break were observed around this concentration.[2] | [2] |
| 4.2 x 10⁻⁴ to 5.0 x 10⁻⁴ | Critical concentration range | Rapid changes in properties such as viscosity and conductivity are observed in this range.[2] | [2] |
| 0 to 0.10 phr* | MST increases with increasing concentration. | Addition of this compound improves and maintains the mechanical stability of Radiation Vulcanized Natural Rubber Latex (RVNRL) during storage.[4] | [4] |
| 0.2% (on latex) | Produces highly stabilized latex. | Used to prepare latex that is stable enough for use within one week of manufacture.[7] | [7] |
*phr: parts per hundred rubber
Experimental Protocols
Protocol 1: Preparation of 20% (w/w) this compound Emulsifier Solution
This protocol details the in-situ synthesis of an this compound solution for use as a stock emulsifier.
1. Materials and Reagents:
-
Lauric Acid (powder)
-
Ammonium Hydroxide (25% NH₃ solution)
-
Distilled or Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Beaker or Flask
-
Weighing Scale
2. Methodology:
-
Weigh 742 g of distilled water into a suitable beaker.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Carefully weigh and add 184 g of lauric acid powder to the water.
-
While stirring, slowly add 74 g of 25% ammonium hydroxide solution.[4] The reaction is an acid-base neutralization and may be slightly exothermic.
-
Continue stirring until all the lauric acid has dissolved and the solution is clear and homogeneous. This may take some time and gentle warming can be applied if necessary.
-
The resulting solution is approximately 20% (w/w) this compound and is ready for use as a stock solution in polymerization or latex stabilization. The final pH should be alkaline, typically around 9-10.[3]
Protocol 2: Stabilization of Natural Rubber Latex (NRL)
This protocol describes the use of this compound to improve the colloidal stability of concentrated NRL.
1. Materials and Reagents:
-
Concentrated Natural Rubber Latex (e.g., 60% Dry Rubber Content)
-
20% this compound Solution (from Protocol 1)
-
Stirring apparatus (e.g., magnetic stirrer or overhead mechanical stirrer)
-
Latex container
2. Methodology:
-
Place a known quantity of concentrated NRL into a suitable container.
-
While gently stirring the latex, slowly add the desired amount of 20% this compound solution. A typical starting concentration is 0.2% this compound based on the total weight of the latex.[7]
-
Example Calculation: For 1000 g of latex, to achieve a 0.2% concentration, you would add 2 g of this compound. Since the stock solution is 20%, you would add 10 g of the solution (2 g / 0.20 = 10 g).
-
-
Continue stirring for a minimum of 20 minutes to ensure uniform distribution of the stabilizer throughout the latex.[7]
-
Store the stabilized latex in a sealed container.
-
The stability of the latex can be quantitatively assessed using a Mechanical Stability Time (MST) test according to standard methods (e.g., ASTM D1076).
Protocol 3: Representative Emulsion Polymerization of a Hydrophobic Monomer
This is a generic protocol for the emulsion polymerization of a monomer such as vinyl acetate or styrene, using this compound as the primary emulsifier. Note: This is a representative method; specific parameters such as temperature, initiator concentration, and monomer feed rate should be optimized for the specific monomer and desired polymer characteristics.
1. Materials and Reagents:
-
Hydrophobic Monomer (e.g., Vinyl Acetate, Styrene)
-
This compound (can be from a prepared stock solution or synthesized in-situ)
-
Water-Soluble Initiator (e.g., Ammonium Persulfate (APS) or Potassium Persulfate (KPS))
-
Distilled or Deionized Water (degassed)
-
Nitrogen (N₂) gas supply
-
Reaction Kettle (e.g., three-neck round-bottom flask) equipped with a condenser, mechanical stirrer, and nitrogen inlet/outlet.
-
Heating Mantle or Water Bath with Temperature Control
2. Methodology:
-
Reactor Setup: Assemble the reaction kettle with the stirrer, condenser, and nitrogen inlet. Ensure the setup is clean and dry.
-
Initial Charge:
-
Add degassed, deionized water to the reactor.
-
Add the this compound emulsifier. The concentration should be above its CMC (e.g., a starting point could be 5-10 mM).
-
Begin gentle stirring (e.g., 200-300 rpm) and start purging the system with nitrogen gas to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.
-
-
Heating and Initiator Addition:
-
Heat the reactor contents to the desired reaction temperature (e.g., 70-80°C for ammonium persulfate).
-
Once the temperature is stable, add the water-soluble initiator (e.g., APS, typically 0.1-0.5 wt% based on monomer).
-
-
Monomer Feed:
-
Begin the controlled, semi-continuous addition of the hydrophobic monomer to the reactor over a period of 2-4 hours. A pre-emulsion (monomer emulsified in a portion of the water and surfactant) can also be used for the feed.
-
The polymerization is often highly exothermic; control the temperature by adjusting the heating source or using a cooling bath if necessary.
-
-
Reaction Completion:
-
After the monomer feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high conversion of the remaining monomer.
-
-
Cooling and Characterization:
-
Turn off the heat and allow the reactor to cool to room temperature while maintaining stirring.
-
The resulting product is a polymer latex (an aqueous dispersion of polymer nanoparticles).
-
Characterize the final product for properties such as solid content, particle size and distribution (e.g., via Dynamic Light Scattering), and monomer conversion.
-
Visualizations
Caption: Mechanism of emulsion polymerization using this compound.
Caption: General experimental workflow for emulsion polymerization.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2437-23-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vitaldoc.lgm.gov.my:8060 [vitaldoc.lgm.gov.my:8060]
- 7. inis.iaea.org [inis.iaea.org]
Application Notes and Protocols: Ammonium Laurate for the Stabilization of Natural Rubber Latex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium laurate as a primary stabilizer for natural rubber latex (NRL). This document details the mechanism of stabilization, presents key performance data, and offers detailed protocols for the preparation, application, and characterization of this compound-stabilized NRL.
Introduction
Natural rubber latex is a colloidal dispersion of cis-1,4-polyisoprene particles in an aqueous serum. In its raw state, NRL is inherently unstable and susceptible to coagulation due to enzymatic action and microbial attack. Stabilization is crucial for its preservation, storage, and processing into various products. This compound, an anionic surfactant, is widely employed to enhance the colloidal stability of NRL. It functions by adsorbing onto the surface of the rubber particles, thereby increasing electrostatic repulsion and preventing agglomeration.
Mechanism of Stabilization
The stabilizing effect of this compound is primarily attributed to its amphiphilic nature. The laurate anion, with its long hydrocarbon tail and charged carboxylate head, orients itself at the rubber-water interface. The hydrophobic tails anchor to the surface of the rubber particles, while the hydrophilic carboxylate heads extend into the aqueous phase. This creates a net negative charge on the particle surface, leading to several stabilizing effects:
-
Increased Electrostatic Repulsion: The negatively charged surfaces of the rubber particles repel each other, preventing them from coming into close contact and coagulating.
-
Enhanced Hydration Layer: The ionic heads of the laurate molecules bind water molecules, forming a protective hydration layer around each rubber particle. This layer provides a steric hindrance effect, further contributing to stability.
-
Improved Zeta Potential: The adsorption of laurate anions significantly increases the absolute value of the zeta potential of the latex particles, a key indicator of colloidal stability. A more negative zeta potential corresponds to stronger inter-particle repulsion and greater stability.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on the key properties of natural rubber latex. The data has been compiled and synthesized from various studies to provide a comparative overview.
Table 1: Effect of this compound Concentration on the Physicochemical Properties of Natural Rubber Latex
| This compound Concentration (moles/100g latex) | Mechanical Stability Time (MST) (s) | Viscosity (cP) | Particle Size (nm) | Zeta Potential (mV) |
| 0 (Control) | < 200 | ~40-60 | ~1000-1500 | -30 to -40 |
| 0.5 x 10⁻⁴ | > 600 | Decreased initially | Smaller | More Negative |
| 1.5 x 10⁻⁴ | > 800 | Stable | Smaller | Significantly More Negative |
| 4.2 x 10⁻⁴ | > 1000 | Starts to increase | - | - |
| 5.0 x 10⁻⁴ | > 1200 | Increased | - | - |
Note: The values presented are representative and can vary depending on the initial properties of the latex, such as its age, clone, and initial preservation system.
Table 2: Effect of this compound on the Properties of Vulcanized Natural Rubber Latex Films
| This compound Concentration (moles/100g latex) | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) |
| 0 (Control) | ~25-30 | ~800-900 | ~35-40 |
| 1.5 x 10⁻⁴ | Highest (~30-35) | Highest (~900-1000) | Increased |
| > 4.2 x 10⁻⁴ | Decreased | Decreased | May decrease |
Note: Excessive concentrations of this compound can negatively impact the mechanical properties of the final vulcanized product.[1]
Experimental Protocols
Preparation of this compound Solution (10% w/v)
Materials:
-
Lauric acid
-
Ammonium hydroxide (28-30% solution)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Heating plate (optional)
Protocol:
-
Weigh 10 g of lauric acid and place it in a beaker.
-
Add approximately 80 mL of distilled water.
-
Gently heat the mixture to 50-60°C while stirring to melt the lauric acid.
-
Slowly add ammonium hydroxide solution dropwise while continuously stirring. The amount of ammonium hydroxide required will be approximately 7-8 mL, but it should be added until the lauric acid is completely neutralized and the solution becomes clear.
-
Check the pH of the solution. It should be in the range of 9.5-10.5. Adjust with a few more drops of ammonium hydroxide if necessary.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and add distilled water to the mark.
-
Mix thoroughly to ensure a homogenous solution.
Stabilization of Natural Rubber Latex
Materials:
-
Concentrated natural rubber latex
-
Prepared 10% (w/v) this compound solution
-
Stirrer (overhead or magnetic)
-
Beaker or suitable container
Protocol:
-
Strain the concentrated natural rubber latex through a fine mesh to remove any coagulum.
-
Place a known volume or weight of the latex into a beaker.
-
While gently stirring the latex, slowly add the desired amount of the 10% this compound solution. The typical dosage ranges from 0.05 to 0.2 phr (parts per hundred rubber).
-
Continue stirring for at least 15-20 minutes to ensure uniform distribution of the stabilizer.
-
Store the stabilized latex in a sealed container at room temperature. It is advisable to allow the latex to mature for at least 24 hours before use to allow for equilibration.
Characterization of Stabilized Latex
This protocol is based on the principles outlined in ASTM D1076.
Apparatus:
-
Mechanical stability tester with a high-speed stirrer (14,000 ± 200 rpm)
-
Beaker (100 mL)
-
Timer
Protocol:
-
Adjust the temperature of the latex sample to 35 ± 1°C.
-
Pipette 80 ± 0.5 g of the latex into the beaker.
-
Place the beaker in the mechanical stability tester, ensuring the stirrer is immersed to the correct depth.
-
Start the stirrer and the timer simultaneously.
-
Observe the latex closely for the first signs of coagulation, which may appear as fine flocs or a change in the sound of the stirrer.
-
Stop the timer at the first sign of coagulation. The elapsed time in seconds is the Mechanical Stability Time.
This protocol is based on the Brookfield method as described in ISO 1652.
Apparatus:
-
Brookfield viscometer or equivalent rotational viscometer
-
Appropriate spindle (e.g., LV-2 or LV-3 for typical latex viscosities)
-
Beaker (600 mL)
-
Water bath
Protocol:
-
Equilibrate the latex sample to a constant temperature (e.g., 25 ± 0.5°C) using a water bath.
-
Place the latex in the beaker.
-
Immerse the selected spindle into the latex to the marked level.
-
Set the rotational speed of the viscometer (e.g., 60 rpm).
-
Allow the reading to stabilize for at least 30 seconds before recording the viscosity value in centipoise (cP).
Apparatus:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability.
Protocol:
-
Prepare a diluted sample of the latex by adding a small drop of latex to a large volume of deionized water or a suitable buffer (e.g., 10 mM KCl). The dilution should be sufficient to obtain a clear, slightly turbid suspension.
-
Follow the instrument manufacturer's instructions for loading the sample into the measurement cell.
-
Perform the particle size measurement using DLS. The instrument will report the average particle diameter (z-average) and the polydispersity index (PDI).
-
For zeta potential measurement, ensure the instrument is equipped with the appropriate electrodes.
-
Apply the electric field as per the instrument's protocol and record the electrophoretic mobility to calculate the zeta potential.
Visualizations
Caption: Mechanism of natural rubber latex stabilization by this compound.
Caption: Experimental workflow for stabilization and characterization.
References
Application of Ammonium Laurate in the Extraction of Polyhydroxyalkanoates (PHAs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms. Their biocompatibility and diverse material properties make them attractive candidates for applications in the medical and pharmaceutical fields, including in drug delivery systems, tissue engineering scaffolds, and medical implants. The efficient and pure extraction of PHAs from microbial biomass is a critical step in their production and subsequent application. Traditional extraction methods often rely on halogenated solvents, which pose environmental and safety concerns. This has led to the exploration of more sustainable and biocompatible extraction methods.
Ammonium laurate, a switchable anionic surfactant, has emerged as a promising agent for the extraction of PHAs from mixed microbial cultures (MMCs). This method offers a potentially greener alternative to solvent-based extractions. This document provides detailed application notes and protocols for the use of this compound in PHA extraction, targeted towards researchers, scientists, and professionals in drug development.
Principle of Extraction
The extraction process using this compound typically involves a two-stage approach. The first stage is a pre-treatment step, often with an oxidizing agent like sodium hypochlorite (NaClO), to weaken the non-PHA cellular material (NPCM). The second stage involves the application of this compound, which acts as a surfactant to disrupt the remaining cell structures and release the intracellular PHA granules. This compound is believed to be formed in situ by the reaction of lauric acid with an ammonium source, such as ammonium hydroxide.
Data Presentation
The following tables summarize the quantitative data on the efficiency of this compound-based PHA extraction compared to other methods.
Table 1: PHA Extraction Efficiency using this compound
| Pre-treatment | Extraction Agent | Biomass Source | PHA Purity (%) | PHA Recovery (%) | PHA Molecular Weight (MDa) | Polydispersity Index (PDI) | Reference |
| None | This compound | MMC | 48 | Not Reported | 0.1 | 2.2–3.2 | [1] |
| NaClO (85°C, 1h) | This compound (from Lauric Acid, 2:1 ratio to biomass, 3h) | MMC | 100 ± 5 | 74 ± 8 | Not Reported | Not Reported | [2] |
| Not Specified | Ammonium Hydroxide-Laurate | Not Specified | 65 | 82 | Not Reported | Not Reported |
Table 2: Comparison of Different PHA Extraction Methods
| Extraction Method | Key Reagents | Typical Purity (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| This compound with NaClO Pre-treatment | Sodium Hypochlorite, Lauric Acid, Ammonium Hydroxide | ~100 | ~74 | High purity, potentially recyclable surfactant | Multi-step process, potential for polymer degradation with NaClO |
| Solvent Extraction | Chloroform, Dichloromethane | >90 | High | High purity and molecular weight | Use of hazardous and environmentally harmful solvents |
| Alkaline Treatment | Sodium Hydroxide (NaOH) | 85-99 | >80 | Effective for cell lysis | Can cause saponification and reduce PHA molecular weight |
| Enzymatic Lysis | Lysozyme, Proteases | High | High | Specific and mild conditions | High cost of enzymes |
Experimental Protocols
This section provides detailed protocols for the extraction of PHAs using this compound.
Materials and Equipment
-
PHA-containing microbial biomass (wet or lyophilized)
-
Sodium hypochlorite (NaClO) solution (commercial bleach can be used, concentration needs to be determined)
-
Lauric acid
-
Ammonium hydroxide (NH₄OH) solution
-
Distilled water
-
Centrifuge and centrifuge tubes
-
Magnetic stirrer and stir bars
-
Heating plate or water bath
-
pH meter
-
Fume hood
-
Freeze-dryer (optional, for biomass pre-processing and final product drying)
-
Analytical equipment for PHA characterization (e.g., Gas Chromatography, Gel Permeation Chromatography, NMR)
Protocol 1: PHA Extraction with this compound and NaClO Pre-treatment
This protocol is based on the optimized conditions reported for mixed microbial cultures.
1. Biomass Preparation:
- Start with a known quantity of PHA-containing microbial biomass. While the original literature does not specify, lyophilized (freeze-dried) biomass is often used for standardization. If using wet biomass, ensure consistent water content between samples.
2. NaClO Pre-treatment:
- Suspend the biomass in a sodium hypochlorite (NaClO) solution. Note: The exact concentration of the NaClO solution is a critical parameter that was not specified in the available search results. A starting point could be a 5% (w/v) solution, as mentioned in other PHA extraction literature.
- Incubate the suspension at 85°C for 1 hour with gentle stirring. This step should be performed in a fume hood due to the release of chlorine gas.
3. Removal of NaClO:
- After incubation, centrifuge the suspension to pellet the biomass.
- Carefully decant the supernatant.
- Wash the biomass pellet multiple times with distilled water to remove residual NaClO. Centrifuge and decant between each wash.
4. This compound Treatment:
- Prepare the this compound solution. It is likely formed in situ.
- Resuspend the washed biomass pellet in distilled water.
- Add lauric acid to the biomass suspension in a 2:1 weight ratio of lauric acid to the initial dry weight of the biomass.
- Adjust the pH of the suspension to a basic range (e.g., pH 10-11) using ammonium hydroxide to facilitate the formation of this compound.
- Incubate the mixture for 3 hours with continuous stirring. The temperature for this step was not specified, so room temperature or a slightly elevated temperature (e.g., 30-40°C) could be tested.
5. PHA Recovery:
- After the this compound treatment, centrifuge the mixture to separate the solid PHA granules from the solubilized cell debris.
- Carefully decant the supernatant.
- Wash the PHA pellet several times with distilled water to remove any remaining surfactant and impurities.
- Dry the purified PHA. This can be done by freeze-drying or oven drying at a low temperature (e.g., 60°C) to prevent thermal degradation.
6. PHA Characterization:
- Determine the purity, recovery, molecular weight, and polydispersity of the extracted PHA using appropriate analytical techniques.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for PHA extraction using this compound with NaClO pre-treatment.
Logical Relationship Diagram: Factors Affecting Extraction Efficiency
Caption: Key factors influencing the efficiency of PHA extraction.
Conclusion
The use of this compound for the extraction of polyhydroxyalkanoates presents a promising, more environmentally friendly alternative to conventional solvent-based methods. The protocol involving a sodium hypochlorite pre-treatment has been shown to achieve high purity and good recovery rates, particularly from mixed microbial cultures. However, optimization of certain parameters, such as the NaClO concentration and the physical state of the biomass, may be necessary for different microbial sources and scales of production. The provided protocols and data serve as a valuable starting point for researchers and professionals aiming to implement this sustainable extraction technique for the purification of PHAs for various applications, including in the development of novel drug delivery systems and biomedical devices. Further research to fully elucidate the mechanism and to develop a complete recycling loop for the surfactant will enhance the industrial viability of this method.
References
- 1. Bioplastic recovery from wastewater: A new protocol for polyhydroxyalkanoates (PHA) extraction from mixed microbial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. improvement-of-the-polyhydroxyalkanoates-recovery-from-mixed-microbial-cultures-using-sodium-hypochlorite-pre-treatment-coupled-with-solvent-extraction - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Utilizing Ammonium Laurate in Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and starting protocols for the use of ammonium laurate as a surfactant for cell lysis in biological research. While the application of this compound for the specific extraction of polyhydroxyalkanoates (PHAs) from bacteria is noted in the literature, its use as a general cell lysis agent for protein and nucleic acid extraction is less documented. The following protocols and data tables are provided as a starting point for optimization in your specific research applications.
Introduction to this compound
This compound (dodecanoate) is the ammonium salt of lauric acid, a saturated fatty acid. It is an anionic surfactant with emulsifying properties, capable of disrupting the lipid bilayer of cell membranes, which leads to cell lysis and the release of intracellular contents. Its effectiveness in solubilizing cellular components makes it a potential candidate for various extraction procedures in the laboratory.
Key Properties:
-
Chemical Formula: C₁₂H₂₇NO₂
-
Appearance: Off-white solid.[1]
-
Solubility: Soluble in water.[1]
-
Mechanism of Action: As a detergent, this compound possesses a hydrophilic head (ammonium group) and a hydrophobic tail (laurate chain). This amphipathic nature allows it to integrate into the cell membrane's lipid bilayer, disrupting its structure and leading to the formation of micelles that solubilize membrane components and intracellular contents.
General Workflow for Cell Lysis and Protein Extraction
The following diagram illustrates a typical workflow for cell lysis and the subsequent extraction and analysis of proteins. This workflow can be adapted for use with this compound-based lysis buffers.
Proposed Mechanism of Cell Lysis by this compound
The diagram below illustrates the theoretical mechanism by which this compound, as a detergent, disrupts the cell membrane.
Experimental Protocols (Starting Points for Optimization)
The following are proposed starting protocols for cell lysis using this compound. Optimization of the this compound concentration, buffer components, incubation time, and temperature is highly recommended.
Lysis of Bacterial Cells (e.g., E. coli)
Materials:
-
Bacterial cell pellet
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound (prepare a stock solution and test a range from 0.1% to 2%)
-
Protease inhibitors (e.g., PMSF or a cocktail)
-
Lysozyme (optional, for enhanced lysis of Gram-positive bacteria)
-
DNase I (optional, to reduce viscosity from released DNA)
-
Ice
-
Microcentrifuge
Protocol:
-
Thaw the bacterial cell pellet on ice.
-
Resuspend the pellet in ice-cold Lysis Buffer. A common starting point is 1 mL of buffer per 100 mg of wet cell paste.
-
Add protease inhibitors to the recommended concentration.
-
(Optional) If using, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing. For more robust cells, this incubation can be performed at room temperature.
-
(Optional) To reduce viscosity, add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes.
-
For enhanced lysis, sonicate the sample on ice. Use short bursts (e.g., 10-20 seconds) followed by cooling periods to prevent overheating and protein denaturation.
-
Clarify the lysate by centrifuging at >12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (soluble protein fraction) to a new pre-chilled tube.
-
Store the lysate at -80°C or proceed with downstream applications.
Lysis of Mammalian Cells (Adherent or Suspension)
Materials:
-
Mammalian cell pellet or monolayer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound (test a range from 0.1% to 1%)
-
Protease and phosphatase inhibitor cocktails
-
Ice
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Protocol:
For Adherent Cells:
-
Wash the cell monolayer once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate on ice for 5-10 minutes.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microfuge tube.
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10⁷ cells).
-
Incubate on ice for 20-30 minutes with gentle vortexing every 10 minutes.
Continuation for both cell types: 6. Clarify the lysate by centrifugation at >14,000 x g for 15 minutes at 4°C. 7. Transfer the supernatant to a new pre-chilled tube. 8. Store the lysate at -80°C or proceed with downstream analysis.
Data Presentation: Quantitative Comparison
Effective cell lysis requires optimization. The following tables provide templates for presenting data when comparing the efficacy of this compound with a standard detergent like Triton X-100.
Table 1: Comparison of Protein Yield from E. coli Lysates
| Lysis Agent | Concentration (% w/v) | Protein Yield (mg/mL) by BCA Assay | Standard Deviation |
| This compound | 0.1 | e.g., 1.2 | e.g., ± 0.1 |
| This compound | 0.5 | e.g., 2.5 | e.g., ± 0.2 |
| This compound | 1.0 | e.g., 2.8 | e.g., ± 0.3 |
| Triton X-100 (Control) | 1.0 | e.g., 2.6 | e.g., ± 0.2 |
Table 2: Comparison of DNA Yield from Mammalian Cell Lysates
| Lysis Agent | Concentration (% w/v) | DNA Yield (ng/µL) by Fluorometric Assay | Standard Deviation |
| This compound | 0.1 | e.g., 55 | e.g., ± 5 |
| This compound | 0.5 | e.g., 80 | e.g., ± 7 |
| This compound | 1.0 | e.g., 85 | e.g., ± 6 |
| Lysis Buffer Control | 1.0 | e.g., 90 | e.g., ± 8 |
Downstream Application Compatibility
The compatibility of this compound with downstream applications should be empirically determined.
Table 3: Potential Compatibility of this compound-Based Lysates
| Application | Compatibility | Notes |
| Protein Assays | ||
| BCA Assay | Likely to interfere | Detergents can interfere with the copper reduction step. Dilution of the lysate or use of a detergent-compatible BCA reagent is recommended. |
| Bradford Assay | Potential interference | Anionic detergents can interact with the Coomassie dye. It is crucial to include the lysis buffer in the standard curve blank. |
| Electrophoresis | ||
| SDS-PAGE | Compatible | The presence of this compound should not interfere with protein separation by SDS-PAGE. |
| Native PAGE | Potentially interfering | As an anionic detergent, this compound may disrupt non-covalent protein complexes. |
| Immunoassays | ||
| Western Blot | Compatible | Generally compatible, but high concentrations of any detergent can sometimes affect antibody-antigen binding. |
| ELISA | Requires optimization | Detergents can interfere with antibody coating of plates and antigen binding. Dilution of the lysate is often necessary. |
| Enzyme Assays | Requires validation | Ammonium salts have been shown to affect the activity of some enzymes, such as lipases and esterases. The effect on the specific enzyme of interest must be tested. |
| Nucleic Acid Analysis | Requires validation | The compatibility with PCR, qPCR, and other enzymatic manipulations of nucleic acids needs to be determined. Residual detergent may inhibit these reactions. |
Logical Flow for Protocol Optimization
The following diagram outlines a logical approach to optimizing a cell lysis protocol using this compound.
Conclusion
This compound presents a potential alternative to commonly used detergents for cell lysis in biological research. Its efficacy and compatibility with downstream applications must be thoroughly evaluated for each specific cell type and target molecule. The protocols and guidelines presented here serve as a robust starting point for researchers to develop and optimize their own this compound-based cell lysis procedures. Careful validation and comparison with established methods are essential to ensure reliable and reproducible results.
References
Application Notes and Protocols for Ammonium Laurate in Drug Delivery Systems for Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ammonium laurate as a key excipient in the formulation of drug delivery systems for hydrophobic drugs. This compound, the ammonium salt of lauric acid, is a surfactant that can be effectively employed to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] This document outlines its application in forming nano- and microemulsions, methods for characterization, and protocols for evaluating drug release and cytotoxicity.
Introduction to this compound in Drug Delivery
Hydrophobic drugs present a significant challenge in pharmaceutical formulation due to their low aqueous solubility, which can lead to poor absorption and bioavailability.[2] Surfactants are widely used to overcome these challenges by forming colloidal carriers such as micelles and nanoemulsions that can encapsulate hydrophobic drug molecules.[1] this compound, with its amphiphilic nature, can self-assemble in aqueous solutions to form such systems, providing a stable environment for the drug.[3]
Key Advantages:
-
Enhanced Solubilization: The hydrophobic laurate tail forms a core that can accommodate lipophilic drugs, while the hydrophilic ammonium head interacts with the aqueous environment, thereby increasing the overall solubility of the drug.[1]
-
Improved Bioavailability: By presenting the drug in a solubilized form, these delivery systems can enhance its absorption across biological membranes.[4]
-
Versatility in Formulation: this compound can be used to formulate various lipid-based drug delivery systems, including microemulsions and nanoemulsions, suitable for topical, oral, or parenteral administration.[5][6]
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound-based drug delivery systems. These values are indicative and may vary depending on the specific hydrophobic drug, formulation composition, and preparation method.
Table 1: Physicochemical Properties of Drug-Loaded Formulations
| Parameter | Typical Range | Characterization Method |
| Particle Size (Diameter) | 10 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to +30 mV | Electrophoretic Light Scattering |
| Drug Loading Content (%) | 1 - 10% | HPLC, UV-Vis Spectroscopy |
| Encapsulation Efficiency (%) | > 80% | HPLC, UV-Vis Spectroscopy |
Table 2: In Vitro Performance Characteristics
| Parameter | Typical Results | Method |
| Drug Release Profile | Sustained release over 24-48h | Dialysis Bag Method, USP Apparatus II |
| Cytotoxicity (IC50) | Varies by cell line and drug | MTT Assay, LDH Assay |
Experimental Protocols
Protocol for Preparation of a Hydrophobic Drug-Loaded Nanoemulsion using this compound
This protocol describes a high-energy emulsification method to prepare an oil-in-water (O/W) nanoemulsion.
Materials:
-
Hydrophobic Drug (e.g., Paclitaxel, Curcumin)
-
This compound
-
Oil Phase (e.g., Medium-chain triglycerides, Oleic Acid)
-
Aqueous Phase (e.g., Deionized water, Phosphate-buffered saline)
-
Organic Solvent (e.g., Ethanol, Acetone) - Optional, for dissolving the drug
Equipment:
-
High-shear homogenizer or ultrasonicator
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Vials and beakers
Procedure:
-
Preparation of the Oil Phase: a. Weigh the required amount of the hydrophobic drug. b. Dissolve the drug in the selected oil phase. If the drug has low solubility in the oil, a small amount of a volatile organic solvent can be used to aid dissolution. c. Gently heat and stir the mixture until a clear solution is obtained.
-
Preparation of the Aqueous Phase: a. Weigh the required amount of this compound. b. Dissolve the this compound in the aqueous phase with gentle stirring.
-
Emulsification: a. Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer. b. Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) or an ultrasonicator (e.g., 40% amplitude for 5 minutes). c. The emulsification process should be carried out in an ice bath to prevent overheating.
-
Solvent Removal (if applicable): a. If an organic solvent was used, remove it by stirring the nanoemulsion at room temperature for several hours or by using a rotary evaporator under reduced pressure.
-
Final Product: a. The resulting formulation should be a translucent or milky-white liquid, characteristic of a nanoemulsion. b. Store the nanoemulsion at 4°C for further characterization.
Protocol for Characterization of the Nanoemulsion
3.2.1. Particle Size and Zeta Potential Analysis:
-
Dilute the nanoemulsion sample with the aqueous phase used in the formulation to an appropriate concentration.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate and report the average values.
3.2.2. Determination of Drug Loading and Encapsulation Efficiency:
-
Total Drug Content: a. Take a known volume of the nanoemulsion and disrupt it by adding a suitable solvent (e.g., methanol, acetonitrile) to dissolve both the encapsulated and free drug. b. Quantify the total drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Free Drug Content: a. Separate the free drug from the nanoemulsion using a centrifugal ultrafiltration device. b. Quantify the drug concentration in the filtrate.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100
-
Protocol for In Vitro Drug Release Study
This protocol uses the dialysis bag method to assess the release of the hydrophobic drug from the nanoemulsion.[7][8][9]
Materials:
-
Drug-loaded nanoemulsion
-
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions)
-
Shaking water bath or incubator
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Soak the dialysis membrane in the release medium for at least 30 minutes before use.
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoemulsion into the dialysis bag and securely seal both ends.
-
Place the dialysis bag in a container with a known volume of pre-warmed release medium (e.g., 50 mL).
-
Maintain the container in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Protocol for Cell Viability (Cytotoxicity) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of drug formulations.[10][11]
Materials:
-
Human cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Drug-loaded nanoemulsion, empty nanoemulsion (placebo), and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the drug-loaded nanoemulsion, empty nanoemulsion, and free drug solution in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for preparing a drug-loaded nanoemulsion using this compound.
Caption: Experimental workflow for the in vitro drug release study.
Caption: Workflow for the cytotoxicity evaluation using the MTT assay.
References
- 1. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microemulsion Based Gel: A Novel Approach in Delivery of Hydrophobic Drugs - IJPRS [ijprs.com]
- 7. MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Functionalization of Nanoparticles with Ammonium Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of nanoparticles is a critical step in the development of effective drug delivery systems. The choice of coating agent influences the nanoparticle's stability, biocompatibility, drug loading capacity, and interaction with biological systems. Ammonium laurate, a salt of lauric acid, is a surfactant that can be employed for the surface functionalization of nanoparticles. Its amphiphilic nature, with a hydrophilic ammonium head and a hydrophobic lauryl tail, allows it to stabilize nanoparticles in aqueous solutions and potentially enhance the encapsulation of hydrophobic drugs.
These application notes provide an overview of the principles, protocols, and characterization techniques for the surface functionalization of nanoparticles with this compound, primarily for drug delivery applications. Due to the limited availability of direct literature on this compound for this specific purpose, the protocols and data presented here are based on established methods for similar surfactants and fatty acid-based coatings.
Principles of this compound Functionalization
This compound can functionalize nanoparticles through several mechanisms:
-
Adsorption: The hydrophobic lauryl chains can adsorb onto the surface of hydrophobic nanoparticles through van der Waals interactions, while the hydrophilic ammonium groups extend into the aqueous phase, providing steric and electrostatic stabilization.
-
Micelle Encapsulation: this compound can form micelles in aqueous solutions above its critical micelle concentration (CMC). Hydrophobic drugs can be encapsulated within the hydrophobic core of these micelles, which can then be adsorbed onto the surface of nanoparticles or used as the drug delivery vehicle themselves.
-
In-situ Functionalization: During the synthesis of nanoparticles, this compound can be included in the reaction mixture to act as a capping agent, controlling the particle size and providing a functional surface in a single step.
The choice of functionalization strategy depends on the type of nanoparticle, the drug to be encapsulated, and the desired final properties of the formulation.
Experimental Protocols
The following are generalized protocols for the surface functionalization of nanoparticles with this compound. These should be optimized based on the specific nanoparticle system and drug.
Protocol 1: Post-Synthesis Surface Functionalization by Adsorption
This protocol is suitable for pre-synthesized nanoparticles (e.g., metallic, polymeric, or lipid-based).
Materials:
-
Pre-synthesized nanoparticles (e.g., 1 mg/mL suspension)
-
This compound solution (e.g., 1-10 mg/mL in deionized water)
-
Drug solution (dissolved in a suitable solvent)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Disperse the pre-synthesized nanoparticles in deionized water to a final concentration of 1 mg/mL.
-
Drug Loading (Optional): If encapsulating a drug, dissolve the drug in a minimal amount of a suitable organic solvent. Add the drug solution dropwise to the nanoparticle suspension while stirring.
-
This compound Addition: Slowly add the this compound solution to the nanoparticle suspension under constant stirring. The optimal concentration of this compound should be determined experimentally.
-
Incubation: Allow the mixture to stir for 2-4 hours at room temperature to ensure complete adsorption of this compound onto the nanoparticle surface.
-
Purification: Centrifuge the suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.
-
Washing: Remove the supernatant and resuspend the pellet in fresh deionized water. Repeat the centrifugation and washing steps 2-3 times to remove excess this compound and unloaded drug.
-
Final Product: Resuspend the final pellet in a suitable buffer or deionized water for characterization and further use.
Protocol 2: Drug Encapsulation using this compound Micelles
This protocol is suitable for encapsulating hydrophobic drugs within this compound micelles, which can then be used as a drug delivery system.
Materials:
-
This compound
-
Hydrophobic drug
-
Deionized water
-
Organic solvent (e.g., ethanol, acetone)
-
Magnetic stirrer
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
This compound Solution: Prepare an aqueous solution of this compound at a concentration above its critical micelle concentration (CMC).
-
Drug Solution: Dissolve the hydrophobic drug in a small amount of a volatile organic solvent.
-
Encapsulation: Add the drug solution dropwise to the this compound solution while stirring vigorously. The organic solvent will facilitate the partitioning of the drug into the hydrophobic core of the micelles.
-
Solvent Evaporation: Continue stirring the mixture, allowing the organic solvent to evaporate completely. This can be done at room temperature or under reduced pressure.
-
Purification: To remove any un-encapsulated drug and excess this compound, dialyze the micellar solution against deionized water for 24-48 hours, with frequent changes of the dialysis medium.
-
Final Product: The resulting solution contains drug-loaded this compound micelles ready for characterization and application.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to ensure the quality and efficacy of the functionalized nanoparticles.
| Parameter | Technique(s) | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. A narrow PDI indicates a homogenous population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles. A sufficiently high positive or negative zeta potential indicates good colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and surface morphology of the nanoparticles. |
| Surface Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of this compound on the nanoparticle surface by identifying characteristic chemical bonds. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug loaded into the nanoparticles. |
| In Vitro Drug Release | Dialysis Method, Sample and Separate Method | To study the release kinetics of the encapsulated drug under simulated physiological conditions. |
Table 1: Key Characterization Techniques for this compound Functionalized Nanoparticles.
Quantitative Data Summary
The following table presents hypothetical but representative data for nanoparticles functionalized with a laurate-based surfactant, as direct data for this compound is not widely available. These values should be considered as a starting point for experimental design.
| Nanoparticle Type | Functionalizing Agent | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Polymeric Nanoparticles | This compound | 150 ± 20 | +25 ± 5 | 5 - 10 | 60 - 80 |
| Lipid Nanoparticles | This compound | 100 ± 15 | +30 ± 5 | 8 - 15 | 70 - 90 |
| Gold Nanoparticles | This compound | 50 ± 10 | +20 ± 4 | 2 - 5 | 40 - 60 |
Table 2: Representative Physicochemical Properties of Nanoparticles Functionalized with a Laurate-Based Surfactant.
Visualizations
Experimental Workflow for Nanoparticle Functionalization and Characterization
Caption: A flowchart illustrating the key steps in the functionalization and characterization of nanoparticles.
Logical Relationship of Nanoparticle Properties and Performance
Caption: A diagram showing the relationship between nanoparticle components, their properties, and therapeutic performance.
Conclusion
Surface functionalization with this compound presents a viable strategy for stabilizing nanoparticles and enhancing their drug delivery capabilities, particularly for hydrophobic therapeutic agents. The protocols and characterization methods outlined in these application notes provide a foundational framework for researchers and drug development professionals. It is imperative to empirically optimize the formulation and rigorously characterize the resulting nanoparticles to ensure safety, stability, and efficacy for any specific application. Further research is warranted to fully elucidate the potential and limitations of this compound in the field of nanomedicine.
Ammonium Laurate as a Template for Mesoporous Material Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous materials, characterized by their high surface area and uniform pore size (2-50 nm), are of significant interest for a wide range of applications, including catalysis, separation, and notably, as drug delivery vehicles. The synthesis of these materials often employs surfactant templates to direct the formation of the porous structure. While cationic surfactants are commonly used, anionic surfactants like ammonium laurate offer a cost-effective and versatile alternative. This document provides detailed application notes and a representative protocol for the synthesis of mesoporous silica using this compound as a templating agent.
The use of anionic surfactants for the synthesis of mesoporous silica typically requires a co-structure-directing agent (CSDA) to facilitate the electrostatic interactions between the anionic surfactant and the negatively charged silica precursor. An aminosilane, such as 3-aminopropyltrimethoxysilane (APTMS), can serve as an effective CSDA by co-condensing with the silica source and presenting a positively charged ammonium group (at acidic to neutral pH) to interact with the anionic laurate headgroup of the surfactant.
Applications in Drug Development
Mesoporous silica nanoparticles (MSNs) synthesized using templates like this compound are highly promising for drug delivery applications. Their key advantages include:
-
High Drug Loading Capacity: The large surface area and pore volume allow for the encapsulation of significant quantities of therapeutic agents.
-
Controlled Release: The pore size and surface chemistry can be tuned to control the release kinetics of the loaded drug, enabling sustained or targeted delivery.
-
Enhanced Bioavailability: For poorly soluble drugs, encapsulation within the mesopores can prevent crystallization and enhance dissolution rates, thereby improving bioavailability.
-
Surface Functionalization: The silica surface can be readily modified with targeting ligands, polymers, or other functional groups to achieve site-specific drug delivery and improve biocompatibility.
Experimental Protocol: Synthesis of Mesoporous Silica using this compound Template
Disclaimer: This protocol is a representative method adapted from general procedures for anionic surfactant-templated mesoporous silica synthesis. Optimization of parameters such as reactant ratios, temperature, and pH may be necessary to achieve desired material properties.
Materials
-
This compound (Surfactant Template)
-
Tetraethyl orthosilicate (TEOS) (Silica Source)
-
3-Aminopropyltrimethoxysilane (APTMS) (Co-Structure-Directing Agent)
-
Ethanol (Solvent)
-
Deionized Water
-
Ammonium Hydroxide (Catalyst)
-
Hydrochloric Acid (for template removal, optional)
Equipment
-
Beakers and magnetic stir bars
-
Magnetic stir plate
-
Temperature-controlled water or oil bath
-
Centrifuge and centrifuge tubes
-
Oven
-
Tube furnace for calcination
Procedure
-
Template Solution Preparation:
-
In a beaker, dissolve a specific amount of this compound in a mixture of deionized water and ethanol with vigorous stirring.
-
Add APTMS to the solution and continue stirring to allow for interaction with the surfactant micelles.
-
-
Silica Source Addition:
-
Slowly add TEOS to the template solution while maintaining vigorous stirring. The molar ratios of the components are crucial and should be systematically varied for optimization. A typical starting molar ratio might be: 1 TEOS : 0.1-0.3 this compound : 0.1-0.2 APTMS : 50-150 H₂O : 20-100 Ethanol.
-
-
Hydrolysis and Condensation:
-
Add a catalytic amount of ammonium hydroxide to the mixture to promote the hydrolysis and condensation of the silica precursors.
-
Continue stirring the mixture at a controlled temperature (e.g., 40-60 °C) for several hours to allow for the formation of the mesostructured silica.
-
-
Aging:
-
Age the resulting suspension at a specific temperature (e-g., room temperature or elevated temperature) for 24-48 hours to ensure the completion of the silica network formation.
-
-
Product Recovery:
-
Separate the solid product by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors.
-
Dry the product in an oven at 60-100 °C.
-
-
Template Removal (Calcination):
-
To create the mesoporous structure, the this compound template must be removed. This is typically achieved by calcination.
-
Heat the dried powder in a tube furnace under a slow flow of air. Ramp the temperature slowly (e.g., 1-2 °C/min) to 550 °C and hold for 4-6 hours.
-
-
Alternative Template Removal (Solvent Extraction):
-
For applications where surface silanol groups are critical, solvent extraction can be used.
-
Reflux the as-synthesized material in an acidic ethanol solution (e.g., 0.1 M HCl in ethanol) for several hours. Repeat the process to ensure complete template removal.
-
Characterization of Mesoporous Materials
A variety of techniques are used to characterize the structural and chemical properties of the synthesized mesoporous materials.[1]
| Characterization Technique | Information Obtained |
| Nitrogen Adsorption-Desorption | Provides quantitative data on the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. The isotherm shape gives information about the pore structure (e.g., cylindrical, ink-bottle). |
| X-ray Diffraction (XRD) | Low-angle XRD is used to determine the long-range order and symmetry of the mesoporous structure (e.g., hexagonal, cubic). Wide-angle XRD can be used to assess the amorphous nature of the silica walls. |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the pore structure, morphology, and particle size of the material. |
| Scanning Electron Microscopy (SEM) | Reveals the particle size, morphology, and surface features of the synthesized material. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the removal of the surfactant template and the presence of silanol groups (Si-OH) on the silica surface. |
| Thermogravimetric Analysis (TGA) | Used to determine the thermal stability of the material and to quantify the amount of template removed during calcination. |
Representative Data
The following table presents illustrative quantitative data for mesoporous silica synthesized using an anionic surfactant template. Actual values will vary depending on the specific synthesis conditions.
| Parameter | Representative Value Range |
| BET Surface Area (m²/g) | 600 - 1200 |
| Pore Volume (cm³/g) | 0.6 - 1.2 |
| Pore Diameter (nm) | 2.5 - 6.0 |
Visualizing the Synthesis and Mechanism
Caption: Experimental workflow for the synthesis of mesoporous silica.
Caption: Templating mechanism for mesoporous silica synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Foam Control in Latex Applications with Ammonium Laurate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and control foaming in latex applications stabilized with ammonium laurate.
Frequently Asked Questions (FAQs)
Q1: Why is my latex formulation foaming excessively after adding this compound?
This compound is an anionic surfactant, a type of fatty acid soap, used to stabilize latex emulsions. Its surfactant nature reduces the surface tension of the aqueous phase, which facilitates the formation and stabilization of air bubbles, leading to foam. Several factors can exacerbate foaming:
-
Mechanical Agitation: High-shear mixing, pumping, or even vigorous shaking can introduce air into the latex, which gets trapped by the surfactant.[1]
-
Chemical Reactions: Certain chemical processes within the formulation can release gases, contributing to foam.[1]
-
Temperature and Pressure Changes: Fluctuations in temperature or pressure can cause dissolved gases to come out of solution, forming microbubbles.[1]
Q2: What are the consequences of uncontrolled foaming in my experiments?
Uncontrolled foam can negatively impact your research and development in several ways:
-
Inaccurate Dosing and Volume Measurement: Foam can lead to imprecise measurements of materials, affecting the final concentration and properties of your formulation.
-
Surface Defects: In applications like film coating or dipping, foam bubbles can create pinholes, craters, and an uneven surface finish on the final product.
-
Reduced Production Efficiency: In larger-scale processes, foam can cause overflow of reactors, interfere with pumping, and lead to material loss.
-
Inconsistent Product Performance: The presence of air voids can compromise the mechanical properties, barrier integrity, and overall performance of the latex product.
Q3: How do antifoaming agents (defoamers) work to prevent foam?
Antifoaming agents, or defoamers, are specialized chemical additives that control foam. They function through the following mechanisms:
-
Entering the Foam Lamella: A defoamer droplet, being incompatible with the latex medium, penetrates the surface of the foam bubble.
-
Spreading: Once inside the bubble wall (lamella), the defoamer spreads rapidly due to its low surface tension.
-
Destabilization: The spreading action displaces the stabilizing surfactant (this compound), creating a weak point in the bubble wall. This disruption of the cohesive forces holding the foam together leads to the rupture of the bubble.
Q4: What is the difference between a silicone-based and a non-silicone-based defoamer?
The choice between a silicone and non-silicone defoamer is critical and depends on your specific application and requirements.
-
Silicone-Based Defoamers: These are typically formulated with polydimethylsiloxane (PDMS) and silica. They are known for their high efficiency at low concentrations, excellent thermal stability, and chemical inertness.[2][3] However, they can sometimes cause surface defects like "fish eyes" or craters if not used correctly and can be more expensive.[3]
-
Non-Silicone-Based Defoamers: This category includes mineral oils, vegetable oils, fatty alcohols, and various polymers.[2][4] They are often less expensive and less likely to cause surface defects.[3][5] However, they may require higher dosage levels and might be less persistent than their silicone counterparts.[2][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Sudden and excessive foaming during mixing.
| Possible Cause | Troubleshooting Step |
| High-Shear Mixing | Reduce the mixing speed or use a lower-shear mixing blade. If possible, introduce materials below the surface of the liquid to minimize air entrapment.[1] |
| Incorrect Order of Addition | Add the antifoaming agent before the this compound or during the initial stages of mixing to prevent foam from forming (antifoam) rather than trying to eliminate it after it has formed (defoamer). |
| Insufficient Antifoam Dosage | The initial dosage may be too low. Increase the antifoam concentration incrementally (e.g., in 0.05% steps) until foam is controlled. |
Problem 2: Foam appears during storage or transportation of the latex.
| Possible Cause | Troubleshooting Step |
| Antifoam Depletion | The initial antifoam may have been adsorbed onto pigments or other solids in the formulation, reducing its effectiveness over time. Consider a more persistent antifoam or a staged addition. |
| Microbial Activity | Contamination can lead to gas production. Ensure proper preservation of your latex system. |
| Temperature Fluctuations | Significant changes in temperature can affect the stability of the latex and the solubility of dissolved gases. Store in a temperature-controlled environment. |
Problem 3: The latex film has surface defects (pinholes, craters) after drying.
| Possible Cause | Troubleshooting Step |
| Microfoam | Small, stable bubbles are not being effectively eliminated. Consider using a deaerator in conjunction with your defoamer. |
| Incompatible Antifoam | The antifoam may not be compatible with your latex system, leading to dewetting. Switch to a different type of antifoam (e.g., from a silicone-based to a non-silicone-based, or vice-versa). |
| Overdosing of Antifoam | Excessive amounts of certain antifoams, particularly silicone-based ones, can cause surface defects. Reduce the dosage to the minimum effective level. |
Data Presentation: Antifoam Performance Comparison
The following tables provide a summary of typical performance characteristics for different types of antifoams in a latex system. Note: The following data is illustrative and performance in your specific formulation may vary.
Table 1: Comparison of Silicone vs. Non-Silicone Defoamers
| Parameter | Silicone-Based Defoamer | Non-Silicone (Mineral Oil) Defoamer |
| Typical Dosage (%) | 0.05 - 0.2 | 0.1 - 0.5 |
| Foam Knockdown Time (seconds) | < 10 | 15 - 30 |
| Persistence | High | Moderate |
| Potential for Surface Defects | Moderate to High | Low |
| Relative Cost | Higher | Lower |
Table 2: Effect of Defoamer Concentration on Foam Height
| Defoamer Type | Concentration (%) | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| None | 0 | 120 | 115 |
| Silicone-Based | 0.05 | 25 | 5 |
| Silicone-Based | 0.1 | 10 | 0 |
| Non-Silicone | 0.1 | 40 | 15 |
| Non-Silicone | 0.3 | 15 | 2 |
Experimental Protocols
Protocol 1: Shake Test for Antifoam "Knockdown" Efficiency
This method provides a quick evaluation of a defoamer's ability to destroy existing foam.
Methodology:
-
Prepare a 1% this compound Solution: Dissolve 1g of this compound in 99g of deionized water.
-
Sample Preparation: To a 250 mL graduated cylinder, add 100 mL of the 1% this compound solution.
-
Foam Generation: Seal the cylinder and shake vigorously for 30 seconds.
-
Initial Measurement: Immediately place the cylinder on a level surface and record the initial foam volume.
-
Defoamer Addition: Add a predetermined amount of the defoamer (e.g., 0.1% based on the total liquid volume) directly to the foam.
-
Data Collection: Record the foam volume at regular intervals (e.g., 10, 30, 60, and 300 seconds) to determine the rate of foam collapse.[2]
Protocol 2: Air Sparging Test for Antifoam Persistence
This dynamic test assesses the ability of an antifoam to prevent foam formation over time.
Methodology:
-
Sample Preparation: In a 500 mL graduated cylinder, add 200 mL of your latex formulation containing this compound.
-
Antifoam Addition: Add the desired concentration of the antifoam agent to the latex and mix gently.
-
Experimental Setup: Place a fritted glass gas dispersion tube at the bottom of the cylinder, connected to a regulated air source.
-
Test Initiation: Start a constant airflow (e.g., 0.2 L/min) through the latex.[6]
-
Data Collection: Record the maximum foam height reached and the time it takes for the foam to collapse after the airflow is stopped. Compare these results to a control sample without antifoam.[6]
Visualizations
Caption: Mechanism of foam stabilization by this compound.
Caption: Workflow of a defoamer's mechanism of action.
Caption: Logical workflow for troubleshooting foam issues.
References
- 1. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
- 2. Antifoaming and Defoaming Evaluation Procedures - Tramfloc, Inc. [tramfloc.com]
- 3. chemsilicone.com [chemsilicone.com]
- 4. romakksilicones.com [romakksilicones.com]
- 5. Troubleshooting Common Sponge Foaming Issues [amp.kabondfoam.com]
- 6. How to Test Antifoam? – defoamers-antifoam [ywlchemical.com]
Technical Support Center: Troubleshooting Emulsion Instability with Ammonium Laurate
Welcome to the technical support center for troubleshooting emulsion instability when using ammonium laurate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an emulsifier?
This compound is the ammonium salt of lauric acid, a saturated fatty acid. It is an anionic surfactant, meaning its hydrophilic head carries a negative charge. This structure allows it to reduce the interfacial tension between oil and water, making it an effective emulsifier for creating and stabilizing oil-in-water (O/W) emulsions.
Q2: What are the typical signs of emulsion instability with this compound?
Instability in your this compound-stabilized emulsion can manifest in several ways:
-
Creaming: The rising of dispersed droplets to the top of the emulsion, forming a concentrated layer. This is often reversible by gentle shaking.
-
Coalescence: The irreversible merging of small droplets into larger ones, leading to a coarser emulsion and eventual phase separation.
-
Flocculation: The clumping of droplets without merging, which can increase creaming.
-
Phase Separation: The complete separation of the oil and water phases, indicating a total breakdown of the emulsion.
-
Changes in Viscosity: A significant decrease or increase in the emulsion's thickness over time.
Q3: What is the Hydrophile-Lipophile Balance (HLB) of this compound, and how does it impact my formulation?
The HLB value of a surfactant indicates its relative affinity for water and oil. While a specific HLB value for this compound is not universally cited due to its dependence on the precise formulation conditions (especially pH), as an anionic surfactant, its HLB is generally considered to be high, making it suitable for oil-in-water (O/W) emulsions. The effective HLB of this compound is highly influenced by the pH of the aqueous phase.
Q4: What is the Critical Micelle Concentration (CMC) of this compound?
Troubleshooting Guides
Issue 1: Phase Separation or Coalescence
You observe a clear separation of oil and water layers, or a significant increase in droplet size over a short period.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Incorrect pH | This compound is the salt of a weak acid (lauric acid). At acidic pH, the laurate anion can be protonated to form lauric acid, which is a much less effective emulsifier and is insoluble in water. This leads to a loss of interfacial film integrity and subsequent coalescence. | Adjust the pH of the aqueous phase to be neutral to slightly alkaline (typically pH 7-9) to ensure the laurate remains in its anionic, surface-active form. Monitor pH throughout the formulation process. |
| Insufficient Emulsifier Concentration | The concentration of this compound may be below the amount needed to adequately cover the surface of all the oil droplets, leading to unprotected interfaces that can easily coalesce. | Gradually increase the concentration of this compound in your formulation. Ensure the concentration is above the Critical Micelle Concentration (CMC) for your system. |
| High Electrolyte Concentration | The addition of salts can screen the electrostatic repulsion between the negatively charged droplets stabilized by anionic surfactants like this compound. This "salting out" effect reduces the stability of the interfacial film. | Reduce the concentration of electrolytes in your formulation if possible. If salts are necessary, consider adding a non-ionic co-surfactant to provide steric stabilization. |
| Inappropriate Oil Phase | The required HLB of your oil phase may not be well-matched with the effective HLB of this compound under your formulation conditions. | Consider blending this compound with a co-surfactant to adjust the overall HLB of your emulsifier system to better match the required HLB of your oil phase. |
| High Temperature During Storage or Processing | Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent and energetic collisions, which can overcome the repulsive barrier and cause coalescence. It can also affect the solubility of the surfactant. | Store the emulsion at a controlled, lower temperature. Optimize your processing temperature to the lowest effective level. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Emulsion Stability
Objective: To identify the pH range that provides the maximum stability for an this compound-stabilized emulsion.
Methodology:
-
Prepare a series of aqueous solutions containing a fixed concentration of this compound.
-
Adjust the pH of each solution to a different value within a relevant range (e.g., pH 5, 6, 7, 8, 9, 10) using dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Prepare your oil-in-water emulsion using each of the pH-adjusted aqueous phases, keeping all other parameters (oil concentration, emulsification method, temperature) constant.
-
Visually observe the emulsions immediately after preparation and at set time intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability (creaming, coalescence, phase separation).
-
(Optional) For a quantitative assessment, measure the particle size distribution and zeta potential of the droplets in each emulsion at the same time intervals. The most stable emulsion will exhibit the smallest change in particle size and a consistently high absolute zeta potential.
Protocol 2: Evaluation of Emulsion Stability via Particle Size Analysis
Objective: To quantitatively assess the physical stability of an emulsion by monitoring changes in droplet size over time.
Methodology:
-
Prepare your final emulsion formulation.
-
Immediately after preparation (t=0), take a representative sample of the emulsion.
-
Dilute the sample appropriately with the continuous phase (water) to a concentration suitable for your particle size analyzer (e.g., dynamic light scattering or laser diffraction).
-
Measure the particle size distribution of the diluted sample. Record the mean droplet size and the polydispersity index (PDI).
-
Store the bulk emulsion under controlled conditions (e.g., specified temperature and humidity).
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), repeat steps 2-4 with a new sample from the stored emulsion.
-
Plot the mean droplet size and PDI as a function of time. A stable emulsion will show minimal changes in these parameters over the storage period.
Visualizations
Technical Support Center: Ammonium Laurate Degradation Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ammonium laurate and its degradation by-products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation by-products of this compound?
This compound primarily degrades through two main pathways:
-
Hydrolysis: In the presence of water, this compound can hydrolyze back into its constituent components: lauric acid and ammonium hydroxide.[1][2] This is an equilibrium reaction.
-
Thermal Degradation: At elevated temperatures, particularly above 240°C, this compound can undergo further degradation to form amides and nitriles.[1]
-
Oxidation: Under certain conditions, the laurate component can be oxidized, leading to the formation of various oxidation products.[1][3]
Q2: What are the typical appearances of this compound and its primary degradation by-products?
| Compound | Appearance |
| This compound | White solid or powder[3] |
| Lauric Acid | White crystalline solid |
| Ammonia (in aqueous solution) | Colorless liquid |
Q3: At what pH is this compound stable in solution?
This compound solutions are generally stable within a pH range of 6-8.[3] Reactions with strong acids or bases can lead to hydrolysis or precipitation of free lauric acid.[3]
Troubleshooting Guides
Issue 1: Unexpectedly low pH of my this compound solution.
-
Possible Cause: Hydrolysis of this compound, leading to the formation of lauric acid and the release of ammonia, which can lower the pH of an unbuffered solution.
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to confirm the pH of your solution.
-
Analyze for Lauric Acid: Use a technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of free lauric acid. An increase in free lauric acid compared to a fresh sample indicates hydrolysis.
-
Analyze for Ammonia: Use a method like titration or an ammonia-selective electrode to determine the concentration of ammonia.[4]
-
Control Storage Conditions: Store this compound in a cool, dry place and in a tightly sealed container to minimize exposure to moisture, which can drive hydrolysis.
-
Issue 2: My formulation containing this compound shows phase separation over time.
-
Possible Cause: Degradation of this compound, which acts as a surfactant, can lead to the destabilization of emulsions. Hydrolysis into lauric acid and ammonia reduces the concentration of the effective surfactant.
-
Troubleshooting Steps:
-
Assess Degradation: Quantify the concentration of this compound and its degradation by-products (lauric acid and ammonia) to determine the extent of degradation.
-
pH Adjustment: Ensure the pH of your formulation is within the stable range for this compound (pH 6-8) to minimize hydrolysis.[3]
-
Consider Stabilizers: If the formulation is susceptible to pH changes, consider adding a buffering agent.
-
Storage Temperature: Investigate the effect of storage temperature on stability. Lower temperatures may slow down the degradation process.
-
Issue 3: I am observing unexpected peaks in my chromatogram when analyzing an aged this compound sample.
-
Possible Cause: These peaks could correspond to thermal degradation products like amides or nitriles, especially if the sample has been exposed to high temperatures.[1] They could also be oxidation products.
-
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Couple your chromatography system (GC or HPLC) to a mass spectrometer to identify the molecular weights of the unknown peaks. This will help in elucidating their structures.
-
Review Thermal History: Carefully review the storage and handling conditions of the sample. Note any instances where it might have been exposed to temperatures above its melting point (around 50°C) or significantly higher.[3]
-
Forced Degradation Study: To confirm the identity of the peaks, perform a controlled forced degradation study by heating a fresh sample of this compound and analyzing the by-products. Compare the chromatograms from the aged sample and the force-degraded sample.
-
Experimental Protocols
Protocol 1: Quantification of Lauric Acid using Gas Chromatography (GC)
This protocol outlines the quantification of lauric acid, a primary degradation by-product, in an this compound sample.
1. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Accurately weigh approximately 10 mg of the this compound sample into a glass vial.
-
Add 1 mL of 0.5 M methanolic HCl.
-
Seal the vial and heat at 60°C for 15 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of n-hexane and 1 mL of distilled water.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.
2. GC-FID Conditions:
| Parameter | Value |
| Column | DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Detector (FID) Temperature | 280°C |
| Oven Program | Initial: 100°C, hold for 1 min; Ramp: 10°C/min to 230°C, hold for 5 min |
| Carrier Gas | Helium |
| Injection Volume | 1 µL |
3. Calibration:
-
Prepare a series of standard solutions of lauric acid methyl ester of known concentrations in hexane.
-
Inject the standards into the GC and create a calibration curve by plotting peak area against concentration.
4. Quantification:
-
Inject the prepared sample extract.
-
Determine the peak area of the lauric acid methyl ester peak in the sample.
-
Calculate the concentration of lauric acid in the original sample using the calibration curve.
Protocol 2: Quantification of Ammonia using Acid-Base Titration
This protocol describes the quantification of ammonia, another primary degradation by-product.
1. Reagents:
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution.
-
Methyl orange indicator solution.
-
Deionized water.
2. Procedure:
-
Accurately weigh approximately 1 g of the this compound sample and dissolve it in 50 mL of deionized water.
-
Add 2-3 drops of methyl orange indicator. The solution should be yellow.
-
Titrate the sample solution with the standardized 0.1 M HCl solution until the endpoint is reached, indicated by a color change from yellow to orange/red.
-
Record the volume of HCl used.
3. Calculation:
-
Calculate the moles of HCl used (Moles HCl = Molarity of HCl x Volume of HCl in Liters).
-
Since the reaction between ammonia (NH₃) and HCl is 1:1, the moles of ammonia are equal to the moles of HCl.
-
Calculate the concentration of ammonia in the original sample.
Visualizations
Caption: Degradation pathways of this compound.
References
Challenges in scaling up the synthesis of ammonium laurate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ammonium laurate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the neutralization of lauric acid with an ammonia source. These can be broadly categorized as:
-
Neutralization Reaction in Solution: This approach involves dissolving lauric acid in a suitable solvent, such as ethanol or water, and then adding ammonium hydroxide. The mixture is typically stirred and may be heated to facilitate the reaction.[1][2]
-
Industrial Production (Gas-Phase Ammoniation): In a larger-scale or industrial setting, ammonia gas can be passed through a solution of lauric acid in a non-aqueous solvent or even molten lauric acid.[1][3] This process is conducted under controlled temperature and pressure to optimize the yield and purity of the product.[1][3]
Q2: What is the underlying chemical reaction for the synthesis of this compound?
A2: The synthesis of this compound is an acid-base neutralization reaction. A proton (H⁺) is transferred from the carboxylic acid group of lauric acid to the ammonia, forming the laurate anion and the ammonium cation.[4]
Q3: How does this compound behave in aqueous solutions?
A3: As the salt of a weak acid (lauric acid) and a weak base (ammonia), this compound can undergo hydrolysis in water. This establishes an equilibrium where the salt dissociates into ammonium and laurate ions, which can then react with water.[3][4] this compound solutions are generally stable within a pH range of 6-8.[1]
Q4: What are some of the key applications of this compound in research and industry?
A4: this compound's primary function is as a surfactant, wetting agent, and emulsifier with foaming properties.[2][5] It is also used in the extraction and recovery of polyhydroxyalkanoates (PHAs), which are biodegradable polymers.[2] In research, it has been noted for its use in the selective dispersion of single-walled carbon nanotubes with greater shelf stability and less residue compared to other surfactants like SDS.[3]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | * Adjust Stoichiometry: Ensure a slight molar excess of the ammonia source is used to drive the reaction to completion. For instance, a 5% molar excess of ammonia can lead to near-complete conversion (99%).[4] In some lab-scale preparations, a higher molar ratio, such as 1.43 NH₃/lauric acid, has been used.[4][6] * Optimize Temperature: The reaction temperature is a critical parameter. While heating can increase the reaction rate, temperatures above 50°C may lead to reduced yield due to the volatilization of ammonia.[4] A temperature range of 40-45°C has been shown to increase the yield to over 95%.[4] * Ensure Proper Mixing: Efficient mixing is crucial to ensure good contact between the reactants, especially in the initial stages of the reaction.[4] |
| Product Loss During Workup | * Recrystallization Solvent: If purifying by recrystallization, ensure the correct solvent and temperature are used to minimize loss of the final product. Hot ethanol (60°C) followed by cooling to 5°C has been used for recrystallization.[1] * Washing Steps: While washing with a solvent like cold ether can enhance purity, it may also lead to a reduction in yield (8-10%).[1] Consider the trade-off between purity and yield. |
Issue 2: Poor Purity of the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Lauric Acid | * Optimize Reaction Conditions: As with low yield, ensure a slight excess of the ammonia source and optimal temperature to maximize the conversion of lauric acid.[4] * Purification: Employ post-synthesis purification techniques. Recrystallization from hot ethanol can yield a product with 99.5% purity.[1] Washing with cold ether can further remove hydrophobic impurities like lauric acid dimers, increasing purity to 99.9%.[1] |
| Formation of Byproducts | * Control Temperature: At temperatures above 240°C, the equilibrium can shift towards the formation of amides and nitriles, which will decrease the purity of the this compound.[3] It is crucial to maintain the reaction temperature within the optimal range. |
| Solvent Residues | * Drying: After purification, ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Quantitative Data Summary
Table 1: Impact of Synthetic Parameters on this compound Yield
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Temperature | 20-25°C | Equilibrium limitations can result in ~75% conversion. | [4] |
| 40-45°C | Increased yield to >95%.[4] | [4] | |
| >50°C | Reduced yield due to ammonia volatilization.[4] | [4] | |
| >240°C | Decreased purity due to amide and nitrile formation.[3] | [3] | |
| Stoichiometry | 5% molar excess of ammonia | Drives near-complete conversion (99%).[4] | [4] |
| 1.43 NH₃/lauric acid molar ratio | Used to achieve a specific product concentration.[4][6] | [4][6] | |
| pH | 9.0-10.0 | Ensures complete neutralization.[4] | [4] |
| 9.8 | A target pH cited in one preparation method to ensure complete salt formation.[4][6] | [4][6] |
Experimental Protocols
Protocol 1: Synthesis of an Aqueous Dispersion of this compound
This protocol is based on a method for preparing an aqueous dispersion of this compound.[7]
-
Preparation of Reactants:
-
Melt 60 parts of lauric acid by heating to 45°C.
-
Prepare a mixture of 115.5 parts of 10% aqueous ammonia and 150 parts of water.
-
-
Reaction:
-
While stirring the molten lauric acid, slowly add the aqueous ammonia mixture dropwise.
-
Continue stirring to ensure a homogenous dispersion.
-
-
Product:
-
The resulting product is an aqueous dispersion of this compound with a solid content of approximately 22%.
-
Protocol 2: Laboratory Synthesis using an Organic Solvent
This protocol is a general method based on the neutralization reaction in an organic solvent.[1][2]
-
Dissolution:
-
Dissolve lauric acid in a suitable solvent, such as ethanol, in a reaction vessel (e.g., a three-neck flask).
-
-
Neutralization:
-
While stirring the lauric acid solution, add ammonium hydroxide. The addition can be done dropwise to control the reaction.
-
The reaction mixture can be heated to facilitate the formation of this compound.
-
-
Purification (Optional):
-
For a higher purity product, the solvent can be removed, and the crude this compound can be purified by recrystallization from hot ethanol or by washing with cold ether.[1]
-
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the formation of this compound.
References
- 1. Buy this compound (EVT-259641) | 2437-23-2 [evitachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 2437-23-2 | >98% [smolecule.com]
- 4. This compound | 2437-23-2 | Benchchem [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis routes of this compound [benchchem.com]
Technical Support Center: The Role of Ammonium Laurate in Nanoparticle Zeta Potential
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ammonium laurate as a surfactant to modify the zeta potential of nanoparticles. This resource is intended to assist researchers in optimizing their experimental design and interpreting their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle formulations?
This compound is an anionic surfactant that can be used to stabilize nanoparticle suspensions. Its primary function is to adsorb onto the surface of nanoparticles, imparting a negative surface charge. This induced charge leads to electrostatic repulsion between individual nanoparticles, preventing aggregation and enhancing the colloidal stability of the suspension. A more negative zeta potential generally indicates a more stable nanoparticle dispersion.
Q2: How does the concentration of this compound affect the zeta potential of nanoparticles?
The concentration of this compound has a direct impact on the zeta potential of nanoparticles. Initially, as the concentration of this compound increases, more surfactant molecules adsorb onto the nanoparticle surface, leading to a more negative zeta potential. This trend continues until the surface of the nanoparticles becomes saturated with this compound molecules. Beyond this saturation point, further increases in this compound concentration may not significantly change the zeta potential. It is also important to consider the critical micelle concentration (CMC) of this compound, as the formation of micelles in the bulk solution can influence the overall system behavior.
Q3: What is the expected impact of this compound on the zeta potential of different types of nanoparticles?
The effect of this compound on zeta potential can vary depending on the intrinsic surface charge and chemistry of the nanoparticles .
-
For nanoparticles with an initially positive or near-neutral surface charge: The addition of this compound will cause a significant shift in the zeta potential towards more negative values due to the adsorption of the anionic laurate head groups.
-
For nanoparticles with an inherently negative surface charge: The addition of this compound can further increase the magnitude of the negative zeta potential, enhancing stability. However, the effect might be less pronounced compared to its effect on positively charged particles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or fluctuating zeta potential readings | 1. Insufficient equilibration time: The surfactant molecules may not have had enough time to fully adsorb and equilibrate on the nanoparticle surface. 2. Sample heterogeneity: The nanoparticle dispersion may not be uniform. 3. Instrumental error: Issues with the zeta potential analyzer, such as dirty electrodes or incorrect settings. | 1. Allow the nanoparticle-surfactant mixture to equilibrate for a sufficient period (e.g., 30-60 minutes) with gentle agitation before measurement. 2. Ensure proper dispersion of nanoparticles using techniques like ultrasonication before adding this compound. 3. Clean the instrument's electrodes according to the manufacturer's protocol and verify its performance with a standard reference material. |
| Zeta potential values are less negative than expected | 1. Low this compound concentration: The amount of surfactant may be insufficient to fully coat the nanoparticle surface. 2. Presence of interfering ions: Cations in the dispersion medium can screen the negative charge of the adsorbed laurate ions. 3. Incorrect pH: The pH of the dispersion can affect the charge of both the nanoparticle surface and the surfactant. | 1. Incrementally increase the concentration of this compound and measure the zeta potential at each step to determine the optimal concentration. 2. Use deionized water or a low ionic strength buffer for dispersion. If salts are necessary, be aware of their potential to compress the electrical double layer. 3. Measure and report the pH of your suspension, as zeta potential is pH-dependent. Adjust the pH if necessary to ensure the laurate is in its anionic form. |
| Particle aggregation observed despite the presence of this compound | 1. Zeta potential is not sufficiently negative: A zeta potential between -30 mV and +30 mV may not provide enough repulsive force to prevent aggregation. 2. High ionic strength of the medium: High salt concentrations can compress the electrical double layer, reducing the electrostatic repulsion. | 1. Increase the this compound concentration to achieve a more negative zeta potential (ideally more negative than -30 mV for good stability). 2. Reduce the ionic strength of the dispersion medium if possible. |
Experimental Protocols
Protocol for Preparing Nanoparticle Dispersions with this compound and Measuring Zeta Potential
This protocol provides a general framework. Specific parameters should be optimized for the particular nanoparticle system being investigated.
Materials:
-
Nanoparticles of interest
-
This compound
-
Deionized water or appropriate buffer
-
pH meter
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Ultrasonicator
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in deionized water or the chosen buffer to create a stock solution of a specific concentration (e.g., 10 mM).
-
Disperse the nanoparticles: Disperse a known concentration of nanoparticles (e.g., 0.1 mg/mL) in deionized water or buffer. To ensure a homogenous dispersion, sonicate the suspension for a predetermined time (e.g., 15 minutes), avoiding excessive heating.
-
Prepare samples with varying this compound concentrations: Create a series of vials. To each vial, add a fixed volume of the nanoparticle dispersion. Then, add varying volumes of the this compound stock solution to achieve the desired final surfactant concentrations. Ensure the total volume in each vial is the same by adding the appropriate amount of deionized water or buffer.
-
Equilibration: Gently agitate the prepared samples and allow them to equilibrate for at least 30 minutes to ensure the adsorption of this compound onto the nanoparticle surfaces reaches a steady state.
-
pH Measurement: Before measuring the zeta potential, measure and record the pH of each sample.
-
Zeta Potential Measurement:
-
Calibrate the zeta potential analyzer using a suitable standard.
-
Rinse the measurement cell thoroughly with deionized water and then with the sample to be measured.
-
Inject the sample into the cell, ensuring no air bubbles are present.
-
Perform the zeta potential measurement according to the instrument's operating instructions. It is recommended to perform at least three measurements per sample and report the average value and standard deviation.
-
Data Presentation
The following table is a hypothetical representation of how to structure quantitative data for the effect of this compound on the zeta potential of titanium dioxide (TiO₂) nanoparticles. Actual experimental values will vary.
| This compound Concentration (mM) | Average Zeta Potential (mV) | Standard Deviation (mV) | pH |
| 0 (Control) | +15.2 | 1.8 | 6.5 |
| 0.1 | -5.8 | 2.1 | 6.5 |
| 0.5 | -22.4 | 1.5 | 6.5 |
| 1.0 | -35.1 | 1.2 | 6.4 |
| 2.0 | -36.5 | 1.3 | 6.4 |
| 5.0 | -37.2 | 1.1 | 6.3 |
Mandatory Visualization
Caption: Experimental workflow for determining the effect of this compound on nanoparticle zeta potential.
Caption: Mechanism of nanoparticle stabilization by this compound via electrostatic repulsion.
Technical Support Center: Managing Natural Rubber Latex Viscosity with Ammonium Laurate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium laurate to manage the viscosity of natural rubber latex.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in natural rubber latex?
This compound is primarily added to natural rubber latex as a stabilizer to improve its mechanical stability.[1][2][3] It is an anionic surfactant that adsorbs onto the surface of the rubber particles, helping to prevent coagulation during processing and storage.[4] While its main function is stabilization, it also significantly influences the viscosity of the latex.
Q2: How does the addition of this compound typically affect the viscosity of natural rubber latex?
The addition of this compound can have a complex effect on latex viscosity. Initially, the addition of the soap can cause a decrease in viscosity.[4][5][6] This reduction is thought to be due to the distortion of the original structure of the latex in solution.[5] The soap molecules may displace proteins on the surface of the rubber particles, altering their size and shape.[5] However, following this initial decrease, a progressive increase and subsequent decrease in viscosity may be observed as the latex matures.[4][5][6]
Q3: I've observed significant foaming after adding this compound. What can I do to mitigate this?
Foaming is a common issue when using surfactants like this compound in latex.[4] While excessive foaming can create problems such as thinner walls and pinholes in dipped products, managing the concentration of this compound is key.[4] It is crucial to identify the minimum level of soap required to achieve the desired mechanical stability and viscosity without causing excessive foaming.[4]
Q4: Can the concentration of this compound affect the final properties of the rubber product?
Yes, the concentration of this compound can influence the physico-mechanical properties of the final vulcanized rubber film. For instance, tear strength has shown a positive linear relationship with this compound concentration.[5] However, excessive amounts can negatively impact properties, so optimization is crucial.[5] Studies suggest that an optimal level can enhance properties without adversely affecting chemical characteristics like the Volatile Fatty Acid (VFA) number and KOH number.[5]
Troubleshooting Guide
Issue 1: Unexpected Increase in Viscosity After this compound Addition
-
Possible Cause 1: Maturation Process. After an initial decrease, the viscosity of latex treated with this compound can increase as the latex matures. This is a normal part of the stabilization process.
-
Troubleshooting Step: Monitor the viscosity over a period of time (e.g., several days) to observe the trend. The viscosity may stabilize or decrease after the initial increase.[4][5][6]
-
Possible Cause 2: High Concentration. An excessive concentration of this compound might lead to thickening of the latex.
-
Troubleshooting Step: Review the added concentration. Experiment with lower concentrations to find the optimal level for your specific latex batch.
-
Possible Cause 3: Interaction with Other Components. Other additives in the latex formulation, such as zinc oxide, can cause thickening.
-
Troubleshooting Step: Evaluate the compatibility of this compound with other components in your formulation.
Issue 2: Unexpected Decrease in Viscosity or Lack of Viscosity Control
-
Possible Cause 1: Initial Effect. The initial effect of adding this compound is often a decrease in viscosity.[4][5][6]
-
Troubleshooting Step: Allow the latex to mature for a period after the addition of this compound and monitor the viscosity to see if it increases to the desired level.
-
Possible Cause 2: Insufficient Concentration. The amount of this compound added may not be sufficient to achieve the desired viscosity modification.
-
Troubleshooting Step: Incrementally increase the concentration of this compound, allowing for adequate mixing and maturation time between additions, while monitoring the viscosity.
-
Possible Cause 3: Quality of Latex. The properties of the initial low-quality natural rubber latex can significantly influence the effect of any additives.[4]
-
Troubleshooting Step: Characterize the initial properties of your latex, such as total solids content and dry rubber content, as these factors influence viscosity.[7]
Issue 3: Latex Destabilization (e.g., coagulation) After this compound Addition
-
Possible Cause 1: Inadequate Mixing. Poor dispersion of the this compound solution can lead to localized high concentrations, causing destabilization.
-
Troubleshooting Step: Ensure thorough but gentle mixing when adding the this compound solution to the latex.
-
Possible Cause 2: pH Imbalance. The pH of the latex system is critical for stability.
-
Troubleshooting Step: Measure and adjust the pH of the latex before and after the addition of the this compound solution. The this compound solution itself should be alkaline, typically around pH 10.0.[4]
-
Possible Cause 3: Interaction with Divalent Ions. The presence of certain metal ions can lead to the formation of insoluble soaps, causing destabilization. For example, zinc ions can form insoluble dilaurates.[8]
-
Troubleshooting Step: Analyze the latex for the presence of interfering ions if destabilization is a persistent issue.
Data Presentation
Table 1: Illustrative Effect of this compound Concentration on Natural Rubber Latex Properties
| Concentration of this compound (moles per 100g of latex) | Initial Viscosity Change | Mechanical Stability Time (MST) | Foaming Height |
| 0.5 x 10⁻⁴ | Decrease | Significant Increase | Increased |
| 1.5 x 10⁻⁴ | Decrease | Further Increase | Further Increased |
| 4.2 x 10⁻⁴ - 5.0 x 10⁻⁴ | Critical Level | Rapid Changes in Properties | Rapid Changes in Properties |
This table is based on trends described in the literature.[4][5][6] Actual values will vary depending on the specific latex and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Solution (10% w/v)
-
Materials: Lauric acid (commercial grade), Ammonium hydroxide (reagent grade), Distilled water.
-
Procedure:
-
Weigh the desired amount of lauric acid.
-
In a separate container, prepare an aqueous solution of ammonium hydroxide.
-
Slowly add the lauric acid to the ammonium hydroxide solution while stirring continuously to neutralize the lauric acid.
-
Continue stirring until all the lauric acid has dissolved and the solution is homogenous.
-
Adjust the final volume with distilled water to achieve a 10% (w/v) concentration.
-
Measure the pH of the final soap solution and adjust to approximately 10.0 if necessary, using small amounts of ammonium hydroxide.[4]
-
Protocol 2: Measurement of Natural Rubber Latex Viscosity
-
Apparatus: Brookfield Viscometer (or equivalent rotational viscometer), appropriate spindle (e.g., Spindle No. 2), beaker, water bath for temperature control.[9][10]
-
Procedure:
-
Filter a sufficient sample of the latex through an 80-mesh sieve into a beaker to remove any coagulum.
-
Allow the sample to stand to allow any air bubbles to rise to the surface and remove them.
-
Adjust the temperature of the latex sample to a constant temperature (e.g., 25°C) using a water bath.
-
Attach the selected spindle to the viscometer.
-
Immerse the spindle into the latex until the latex level reaches the immersion mark on the spindle shaft.
-
Select the desired rotational speed (e.g., 60 rpm).[10]
-
Start the viscometer motor and allow the reading to stabilize (typically 30-45 seconds).
-
Record the viscosity reading in milliPascal-seconds (mPa.s) or centipoise (cP).
-
Visualizations
Caption: Experimental workflow for viscosity management.
Caption: Troubleshooting logic for viscosity issues.
Caption: this compound interaction with rubber particles.
References
- 1. The effectiveness of ammonia laurate as a stabilizer to radiation vulcanization of natural rubber latex [inis.iaea.org]
- 2. CN103897076A - Natural latex stabilizer - Google Patents [patents.google.com]
- 3. Effect of this compound on Storage Stability and Vulcanizate Properties of Concentrated Natural Latex [mater-rep.com]
- 4. vitaldoc.lgm.gov.my:8060 [vitaldoc.lgm.gov.my:8060]
- 5. researchgate.net [researchgate.net]
- 6. Effects of added this compound soap on natural rubber latex [dl.lib.uom.lk]
- 7. fsc.esn.ac.lk [fsc.esn.ac.lk]
- 8. Stability of Ammoniated Latex and Soap-Stabilized Emulsions in the Presence of Complex Zinc Salts | Semantic Scholar [semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. Influence of Non-Rubber Components on the Properties of Unvulcanized Natural Rubber from Different Clones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Ammonium Laurate versus Sodium Dodecyl Sulfate for Carbon Nanotube Dispersion
A Comparative Guide for Researchers in Nanoscience and Drug Development
The effective dispersion of carbon nanotubes (CNTs) is a critical bottleneck in harnessing their exceptional properties for applications ranging from advanced materials to novel drug delivery systems. The choice of surfactant is paramount in achieving stable, individualized CNT suspensions. For years, sodium dodecyl sulfate (SDS) has been a workhorse in this field. However, recent evidence points to ammonium laurate (AL) as a superior alternative, offering cleaner depositions and more stable dispersions with less aggressive processing. This guide provides a comprehensive comparison of these two surfactants, supported by experimental data, to aid researchers in selecting the optimal dispersion strategy for their specific needs.
Performance at a Glance: A Quantitative Comparison
Experimental data reveals significant differences in the performance of this compound and sodium dodecyl sulfate in dispersing multi-walled carbon nanotubes (MWCNTs). The following tables summarize the key findings from comparative studies.
| Parameter | This compound (AL) | Sodium Dodecyl Sulfate (SDS) | Key Advantage |
| Dispersion Stability | High | Moderate | This compound |
| Residue after Deposition | Minimal to none | Significant | This compound |
| Processing Requirements | Minimal sonication and centrifugation | Requires more extensive sonication and centrifugation | This compound |
| Zeta Potential | High negative charge | Moderate negative charge | This compound |
Table 1: Qualitative Performance Comparison of AL and SDS for CNT Dispersion
| Measurement | This compound (AL) | Sodium Dodecyl Sulfate (SDS) |
| Zeta Potential (pH ~11) | ~ -60 mV | ~ -50 mV |
| Zeta Potential (pH ~4.5) | Not soluble | ~ -45 mV |
| Optical Absorbance (550 nm) after 1 day | ~ 1.0 (arbitrary units) | ~ 1.0 (arbitrary units) |
| Optical Absorbance (550 nm) after 7 days | ~ 0.95 (arbitrary units) | ~ 0.85 (arbitrary units) |
Table 2: Quantitative Performance Data for AL and SDS in CNT Dispersion
Delving Deeper: Experimental Evidence
Dispersion Stability:
The stability of CNT dispersions is crucial for their application. A common method to assess stability is to monitor the optical absorbance of the suspension over time; a decrease in absorbance indicates nanotube agglomeration and sedimentation. Studies have shown that AL-dispersed CNTs maintain a higher optical absorbance over several days compared to their SDS-dispersed counterparts, indicating superior long-term stability.[1][2][3] This enhanced stability is attributed to the stronger electrostatic repulsion between the laurate-coated nanotubes, as evidenced by the more negative zeta potential of the AL-based dispersions.
Purity of Deposited Nanotubes:
A significant drawback of using SDS is the presence of surfactant residue on the CNTs after deposition, which can interfere with subsequent functionalization or device fabrication.[1][2][3][4] In contrast, this compound is a volatile salt that can be easily removed by a mild heat treatment, resulting in significantly cleaner CNT deposits. Transmission electron microscopy (TEM) and atomic force microscopy (AFM) images consistently show a lack of the amorphous residue characteristic of SDS on CNTs dispersed with AL.[1][2][3]
Processing Efficiency:
Achieving a high degree of individualization of CNTs often requires harsh processing conditions, such as prolonged high-power sonication, which can damage the nanotubes. A notable advantage of this compound is its ability to achieve excellent dispersion with minimal sonication and centrifugation.[1][2][3] This gentler processing helps to preserve the structural integrity and desired properties of the CNTs.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon research findings. The following are representative protocols for dispersing CNTs using this compound and sodium dodecyl sulfate.
This compound Dispersion Protocol:
-
Preparation of 1 wt% this compound Solution:
-
Dissolve lauric acid in deionized water.
-
Add ammonium hydroxide to the solution until the lauric acid is fully dissolved and the pH is approximately 11.
-
The final concentration of the solution should be 1 wt% this compound.
-
-
Dispersion of Carbon Nanotubes:
-
Add the desired amount of CNTs to the 1 wt% this compound solution.
-
Sonicate the mixture using a probe sonicator for a short duration (e.g., 30 minutes).
-
Centrifuge the dispersion at a moderate speed (e.g., 5,000 rpm) for 1 hour.
-
Carefully collect the supernatant containing the dispersed CNTs.
-
Sodium Dodecyl Sulfate Dispersion Protocol:
-
Preparation of 1 wt% Sodium Dodecyl Sulfate Solution:
-
Dissolve sodium dodecyl sulfate powder in deionized water to a final concentration of 1 wt%.
-
-
Dispersion of Carbon Nanotubes:
-
Add the desired amount of CNTs to the 1 wt% SDS solution.
-
Sonicate the mixture using a probe sonicator for an extended period (e.g., 1-2 hours).
-
Centrifuge the dispersion at a high speed (e.g., 15,000 rpm) for 1-2 hours.
-
Carefully collect the supernatant containing the dispersed CNTs.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for CNT dispersion using both surfactants.
References
A Comparative Analysis of Ammonium Laurate and Potassium Laurate in Natural Rubber Latex
A Guide for Researchers in Polymer Science and Drug Development
In the realm of natural rubber (NR) latex processing and formulation, the choice of surfactant plays a pivotal role in determining the stability, processing characteristics, and final properties of latex-based products. Among the various surfactants utilized, ammonium laurate and potassium laurate have emerged as two of the most common and effective stabilizers. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal surfactant for their specific applications.
The stability and performance of natural rubber latex are critically influenced by the type and concentration of the stabilizing agent used. Both this compound and potassium laurate, as salts of a long-chain fatty acid, function by adsorbing onto the surface of the rubber particles, thereby imparting a negative charge that prevents coagulation. However, subtle differences in their cationic counterparts—ammonium (NH₄⁺) and potassium (K⁺)—can lead to significant variations in the physicochemical properties of the latex concentrate and the performance of the final product.
Performance Comparison: this compound vs. Potassium Laurate
The selection between this compound and potassium laurate hinges on a variety of factors, including the desired mechanical stability, viscosity, and foaming characteristics of the latex, as well as the properties of the final vulcanized rubber.
Key Performance Metrics
A critical aspect of latex quality is its Mechanical Stability Time (MST) , which indicates its ability to withstand mechanical processing without premature coagulation. Studies have shown that the addition of small amounts of this compound can significantly enhance the MST of low-quality natural rubber latex.[1][2][3] Similarly, potassium laurate is known to markedly improve both the mechanical and chemical stability of NR latex.[4]
Viscosity is another crucial parameter that affects the flow and processing behavior of latex. The addition of this compound has been observed to initially decrease the viscosity of the latex, which can be attributed to the distortion of the original structure in the solution as the soap molecules displace proteins at the particle surface.[3]
Foaming can be a significant issue in latex processing, potentially leading to defects in dipped products such as thin walls and pinholes.[1] While both surfactants can contribute to foaming, the extent can vary depending on the concentration and other formulation components.
The Potassium Hydroxide (KOH) number is an indicator of the concentration of anionic substances in the latex, which correlates with its stability. This compound has been shown to increase the KOH number by increasing the total ion concentration in the latex.[3]
The following table summarizes the comparative effects of this compound and potassium laurate on key properties of natural rubber latex based on available research.
| Property | This compound | Potassium Laurate | Key Observations |
| Mechanical Stability Time (MST) | Significantly enhances MST, particularly in low-quality latex.[1][2][3] | Markedly enhances both mechanical and chemical stability.[4] | Both are effective at improving stability. The choice may depend on the initial quality of the latex and desired stability level. |
| Viscosity | Initially decreases viscosity, followed by a progressive increase and decrease with concentration.[1][2][3] | Known to reduce the viscosity of the latex.[5] | Both surfactants can be used to modify the rheological properties of the latex. |
| Foaming Height | Increases with increasing concentration.[1][2] | Generally exhibits a low foaming tendency.[4] | Potassium laurate may be preferred in applications where minimizing foam is critical. |
| KOH Number | Increases with increasing concentration, indicating a higher ionic content.[1][2][3] | Contributes to the overall stability by increasing the surface charge of rubber particles. | Both increase the anionic content, contributing to stability. |
| Physico-mechanical Properties of Films | Can enhance tensile strength, elongation at break, and tear strength at optimal concentrations.[3] | Used as a stabilizer in the production of creamed concentrated latex, which exhibits higher green strength.[5] | The impact on final product properties is concentration-dependent for both surfactants. |
Experimental Protocols
To ensure the reproducibility and accuracy of comparative studies, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the evaluation of this compound and potassium laurate in natural rubber latex.
Determination of Mechanical Stability Time (MST)
The MST test assesses the stability of the latex against mechanical shear.
Apparatus:
-
Mechanical stability tester (e.g., Klaxon type)
-
High-speed stirrer with a disc-type impeller
-
Beaker
-
Stopwatch
Procedure:
-
A specific volume of the latex sample (e.g., 80 g) is placed in a beaker.
-
The latex is subjected to high-speed stirring at a constant rotational speed (e.g., 14,000 rpm).
-
The time taken for the first appearance of flocculated rubber particles (coagulum) is recorded as the Mechanical Stability Time.
Measurement of Viscosity
Viscosity measurement helps in understanding the flow characteristics of the latex.
Apparatus:
-
Brookfield viscometer or a similar rotational viscometer
-
Appropriate spindle
-
Constant temperature water bath
Procedure:
-
The latex sample is brought to a constant temperature (e.g., 25°C) in the water bath.
-
The viscometer is calibrated, and the appropriate spindle is selected based on the expected viscosity of the latex.
-
The spindle is immersed in the latex sample to the marked depth.
-
The viscosity is measured at a specified rotational speed (e.g., 60 rpm).
Determination of Foaming Height
This test quantifies the tendency of the latex to foam.
Apparatus:
-
Graduated cylinder
-
Mechanical shaker or a high-speed stirrer
Procedure:
-
A defined volume of latex is placed in a graduated cylinder.
-
The cylinder is shaken vigorously for a specified period or the latex is stirred at high speed.
-
The initial volume of the foam generated is measured immediately after stopping the agitation.
-
The foam height is recorded as the difference between the total volume (latex + foam) and the initial latex volume.
Determination of Potassium Hydroxide (KOH) Number
The KOH number indicates the amount of alkali required to neutralize the acidic substances in the latex.
Apparatus:
-
Burette
-
Beaker
-
pH meter or indicator solution
Procedure:
-
A known weight of the latex sample is diluted with distilled water.
-
The solution is titrated with a standardized solution of potassium hydroxide (KOH).
-
The endpoint of the titration is determined using a pH meter (to a specific pH) or a colorimetric indicator.
-
The KOH number is calculated as the milligrams of KOH required to neutralize one gram of the latex solids.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationships in latex stabilization and a typical experimental workflow for evaluating surfactants.
Caption: Logical relationship of surfactant addition to latex properties.
Caption: Experimental workflow for comparing surfactants in NR latex.
Conclusion
Both this compound and potassium laurate are effective stabilizers for natural rubber latex, each offering a unique set of advantages. The choice between them is not straightforward and depends heavily on the specific requirements of the application. This compound is particularly effective in enhancing the mechanical stability of lower-grade latex and can be used to modulate the physico-mechanical properties of the final product. Potassium laurate, on the other hand, is often favored for its lower foaming tendency and its role in producing high-stability concentrated latex.
For researchers and professionals in drug development, where precision and control over material properties are paramount, a thorough evaluation based on the experimental protocols outlined in this guide is recommended. By systematically analyzing the impact of each surfactant on key latex properties, an informed decision can be made to optimize the performance and quality of the final latex-based product.
References
- 1. vitaldoc.lgm.gov.my:8060 [vitaldoc.lgm.gov.my:8060]
- 2. Effects of added this compound soap on natural rubber latex [dl.lib.uom.lk]
- 3. researchgate.net [researchgate.net]
- 4. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]
- 5. Influence of Non-Rubber Components on the Properties of Unvulcanized Natural Rubber from Different Clones - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Ammonium Laurate versus a Field of Emulsifiers in High-Temperature Polymerization
A Comparative Guide for Researchers and Formulation Scientists
In the demanding environment of high-temperature emulsion polymerization, the choice of emulsifier is paramount to achieving desired reaction kinetics, colloidal stability, and final polymer properties. This guide provides an objective comparison of ammonium laurate's performance against other commonly employed emulsifiers, supported by representative experimental data and detailed protocols for evaluation.
The Critical Role of Emulsifiers in High-Temperature Synthesis
Emulsion polymerization is a versatile technique for producing a wide array of polymers. The process relies on the effective dispersion of monomer droplets in an aqueous phase, facilitated by an emulsifier. At elevated temperatures, the challenges intensify; the selected surfactant must maintain its structural integrity and interfacial activity to prevent agglomeration and ensure a controlled polymerization process. Key performance indicators for an emulsifier in this context include its influence on the polymerization rate, its ability to control particle size and distribution, and the overall stability of the resulting latex.
A Comparative Overview of Emulsifier Properties
This compound, a salt of a C12 fatty acid, belongs to the class of anionic surfactants. Its performance characteristics are often weighed against industry workhorses like sodium dodecyl sulfate (SDS) and various nonionic surfactants. The following table summarizes their general properties.
| Feature | This compound | Sodium Dodecyl Sulfate (SDS) | Nonionic Surfactants (e.g., Alcohol Ethoxylates) |
| Type | Anionic (Fatty Acid Soap) | Anionic (Sulfate) | Nonionic |
| HLB Value | Typically 15-16 | ~40 | Wide Range (application dependent) |
| Thermal Stability | Moderate; can be susceptible to hydrolysis at very high temperatures and extreme pH. | High; generally stable across a wide temperature and pH range. | Generally good, but can exhibit a cloud point at elevated temperatures. |
| pH Sensitivity | Performance can be pH-dependent; less effective in highly acidic conditions. | Relatively insensitive to pH changes. | Stable across a wide pH range. |
| Biodegradability | Readily biodegradable. | Biodegradable, but can be slower than fatty acid soaps. | Varies by structure; many are readily biodegradable. |
| Particle Size Control | Generally produces larger particles compared to sulfate-based emulsifiers. | Known for producing small, uniform particles. | Can produce a range of particle sizes, often larger than anionic surfactants. |
Experimental Evaluation of Emulsifier Performance
To quantitatively assess the performance of this compound against other emulsifiers in a high-temperature polymerization setting, a standardized experimental protocol is essential.
Experimental Protocol: High-Temperature Styrene Emulsion Polymerization
1. Materials:
- Styrene (monomer), inhibitor removed
- Potassium persulfate (initiator)
- This compound, Sodium dodecyl sulfate, Nonylphenol ethoxylate (emulsifiers)
- Sodium bicarbonate (buffer)
- Deionized water
2. Polymerization Setup:
- A 1-liter, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
- A heating mantle with a temperature controller.
3. Procedure:
- Initial Charge: Add 400 mL of deionized water, 1.0 g of sodium bicarbonate, and the desired amount of emulsifier (e.g., 3.0 g) to the reactor.
- Inerting: Purge the reactor with nitrogen for 30 minutes while stirring at 200 rpm to remove dissolved oxygen.
- Heating: Heat the reactor contents to the desired polymerization temperature (e.g., 80°C).
- Monomer Addition: Once the temperature is stable, add 100 g of styrene monomer to the reactor.
- Initiation: Prepare a solution of 1.0 g of potassium persulfate in 20 mL of deionized water. Add this initiator solution to the reactor to start the polymerization.
- Sampling: Withdraw samples at regular intervals (e.g., every 30 minutes) to determine monomer conversion, particle size, and latex stability.
- Termination: After 4 hours, cool the reactor to room temperature to quench the reaction.
4. Characterization:
- Monomer Conversion: Determined gravimetrically by drying a known weight of latex to a constant weight.
- Particle Size and Distribution: Measured by dynamic light scattering (DLS).
- Latex Stability: Assessed by measuring the amount of coagulum formed after filtration and through thermal challenge tests (e.g., heating the latex to a higher temperature and observing for signs of instability).
Experimental Workflow
Caption: Workflow for the comparative evaluation of emulsifiers.
Mechanism of Stabilization
The stabilizing action of an anionic emulsifier like this compound is rooted in its amphiphilic nature. The hydrophobic tail orients towards the monomer/polymer phase, while the hydrophilic head group remains in the aqueous phase, creating a charged layer around the polymer particles that prevents their coalescence through electrostatic repulsion.
Caption: Emulsion polymerization mechanism with anionic emulsifiers.
Performance Data: A Representative Comparison
The following table presents representative (hypothetical) data from a high-temperature (80°C) styrene polymerization, illustrating the expected performance differences between the selected emulsifiers.
| Emulsifier | Polymerization Rate (% conv./hr) | Final Particle Size (nm) | Coagulum (%) | Latex Stability at 90°C (24 hr) |
| This compound | 22 | 150 | < 0.5 | Stable |
| Sodium Dodecyl Sulfate | 28 | 80 | < 0.2 | Very Stable |
| Nonylphenol Ethoxylate | 18 | 250 | < 1.0 | Unstable (Phase Separation) |
Discussion of Results
Based on the representative data and general properties, several key comparisons can be drawn:
-
Polymerization Rate: Sodium dodecyl sulfate typically exhibits the fastest polymerization rate. This is attributed to its ability to form a larger number of smaller micelles, providing more sites for particle nucleation. This compound shows a respectable rate, while the nonionic emulsifier is generally slower.
-
Particle Size Control: SDS is superior in producing small and uniform polymer particles. This compound yields particles of an intermediate size. Nonionic surfactants tend to produce the largest particles among the three.
-
Stability: Both this compound and SDS provide good electrostatic stabilization, resulting in low coagulum and good thermal stability of the final latex. The nonionic surfactant, being susceptible to dehydration at higher temperatures (exceeding its cloud point), can lead to a loss of stability and phase separation.
Conclusion: The Viable Candidacy of this compound
While sodium dodecyl sulfate often sets the benchmark for performance in many emulsion polymerization systems, this compound presents itself as a highly viable alternative, particularly when factors such as biodegradability and a different particle size profile are desired. Its performance at high temperatures is robust, offering good reaction rates and stable latexes. The choice of emulsifier will ultimately depend on the specific requirements of the final application, including desired particle size, polymerization kinetics, and the thermal and chemical environment of the polymerization process. This guide provides a framework for making an informed decision through comparative evaluation.
Validating the Purity of Synthesized Ammonium Laurate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for validating the purity of synthesized ammonium laurate, a widely used surfactant and emulsifier. This guide includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical technique.
This compound, the ammonium salt of lauric acid, is synthesized through the neutralization of lauric acid with ammonia or ammonium hydroxide.[1] The purity of the final product is paramount for its performance and safety in various applications. Potential impurities in synthesized this compound can include unreacted lauric acid, residual solvents, and byproducts such as ammonium carbamate.[2] This guide focuses on HPLC as a primary method for purity validation and compares it with traditional titration methods.
Comparison of Analytical Techniques for this compound Purity
The selection of an analytical method for purity determination depends on various factors, including the desired level of accuracy, sensitivity, and the nature of potential impurities. Below is a comparison of HPLC and potentiometric titration for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration |
| Principle | Separation of components based on their differential distribution between a stationary and a mobile phase. | Measurement of the potential difference between two electrodes as a titrant of known concentration is added. |
| Specificity | High; can separate and quantify individual impurities. | Low; provides a measure of the total amount of acidic or basic species. |
| Sensitivity | High; capable of detecting impurities at low levels (ppm). | Moderate; less sensitive to trace impurities. |
| Quantification | Provides accurate quantification of the main component and impurities. | Quantifies the overall acidic/basic content. |
| Information Provided | Purity profile, including the identity and quantity of impurities. | Total acidity or basicity, which can be correlated to purity. |
| Sample Throughput | Moderate; each sample run takes a specific amount of time. | High; can be automated for rapid analysis of multiple samples. |
| Cost (Instrument) | High | Low to moderate |
| Complexity | High; requires skilled personnel for method development and operation. | Moderate; relatively simpler to perform. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound and the detection of potential impurities like unreacted lauric acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard (high purity)
-
Lauric acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Water (HPLC grade)
-
Sample of synthesized this compound
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-15 min: Linear gradient to 30% A, 70% B
-
15-20 min: 30% A, 70% B
-
20-22 min: Linear gradient to 70% A, 30% B
-
22-30 min: 70% A, 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Accurately weigh and dissolve the lauric acid reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solutions with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound sample in methanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Purity Calculation:
-
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The concentration of specific impurities, such as lauric acid, can be determined using the calibration curve generated from the respective reference standards.
-
Potentiometric Titration Method for Purity Determination
This method determines the purity of this compound by titrating it with a standard acid.
Instrumentation:
-
Autotitrator or a pH meter with a combination electrode
-
Burette
-
Magnetic stirrer
Reagents and Materials:
-
Standardized 0.1 M Hydrochloric acid (HCl) solution
-
Ethanol
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the synthesized this compound sample and dissolve it in 50 mL of ethanol.
-
-
Titration:
-
Place the dissolved sample on the magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the sample with the standardized 0.1 M HCl solution.
-
Record the pH readings as a function of the titrant volume added.
-
The endpoint is the point of maximum inflection in the titration curve.
-
-
Purity Calculation:
-
Calculate the purity of this compound using the following formula:
Where:
-
V = Volume of HCl used at the endpoint (mL)
-
M = Molarity of the HCl solution (mol/L)
-
MW = Molecular weight of this compound (217.35 g/mol )
-
W = Weight of the sample (g)
-
Logical Workflow and Data Visualization
The following diagrams illustrate the experimental workflow for validating the purity of synthesized this compound.
Caption: Experimental workflow for purity validation.
Caption: Purity validation logical relationship.
References
Beyond Ammonium Laurate: A Comparative Guide to Pickering Emulsion Stabilizers
For researchers, scientists, and drug development professionals seeking effective and biocompatible alternatives to traditional surfactants for stabilizing Pickering emulsions, this guide offers a comprehensive comparison of emerging stabilizers. We delve into the performance of inorganic nanoparticles, natural polymers, and protein-based particles, supported by experimental data and detailed protocols to inform your formulation strategies.
Pickering emulsions, stabilized by solid particles instead of surfactants, offer enhanced stability and reduced toxicity, making them highly attractive for applications in pharmaceuticals, cosmetics, and food science. While ammonium laurate has been a conventional choice, the demand for more versatile and biocompatible alternatives has driven research into a new generation of stabilizers. This guide provides an objective comparison of their performance, drawing on published experimental data.
Performance Comparison of Alternative Stabilizers
The following tables summarize the performance of various alternatives to this compound for stabilizing Pickering emulsions. The data is compiled from multiple studies to provide a comparative overview.
Inorganic Nanoparticles
Inorganic nanoparticles, such as silica and iron oxide, are widely explored as Pickering stabilizers due to their tunable surface properties and high stability.
| Stabilizer | Oil Phase | Droplet Size (μm) | Zeta Potential (mV) | Emulsion Stability | Reference |
| Silica Nanoparticles (SiO₂) (Modified with CTAB) | Sunflower Oil | Not explicitly stated, but stable emulsions formed | -17 to -52 | Stable for over 30 days, with creaming index < 9% for ZP < -34 mV[1] | [1] |
| Iron Oxide Nanoparticles (Fe₃O₄) (Unmodified) | Dodecane | ~10-20 | Not specified | Stable oil-in-water emulsions | [2] |
| Iron Oxide Nanoparticles (Fe₃O₄) (Silane-coated) | Butyl Butyrate | Not specified | Not specified | Stable butyl butyrate-in-water emulsions | [2] |
Natural Polymers
Natural polymers like chitosan and cellulose are favored for their biocompatibility and biodegradability, making them ideal for pharmaceutical and food applications.
| Stabilizer | Oil Phase | Droplet Size (μm) | Zeta Potential (mV) | Emulsion Stability | Reference |
| Cellulose Nanocrystals (CNC) & Chitosan (Chit) Complex | Sunflower Oil | ~15 (optimal formulation) | Not specified, but surface charge neutralization is key | Highly stable against creaming, pH change, and centrifugation[3] | [3] |
| Cellulose Nanocrystal (CNC) Pickering Emulsion in Chitosan (CH) Coating | Oleic Acid | Not specified | +34.9 ± 1.1 (for 2% chitosan solution) | Stable coating with significantly reduced ethylene production in pears[4] | [4] |
Protein-Based Particles
Proteins, with their amphiphilic nature, can act as effective Pickering stabilizers, offering the additional benefits of being natural and biodegradable.
| Stabilizer | Oil Phase | Droplet Size (μm) | Zeta Potential (mV) | Emulsion Stability | Reference |
| Walnut Protein Isolate Nanoparticles (nano-WalPI) | Not specified | 3.33 (optimal conditions) | Not specified | Creaming index of 4.67% after 15 days of storage[5] | [5] |
Mechanism of Stabilization: A Visual Guide
The stability of Pickering emulsions is attributed to the irreversible adsorption of solid particles at the oil-water interface, forming a rigid physical barrier that prevents droplet coalescence.
Caption: Mechanism of Pickering emulsion stabilization by solid particles.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of Pickering emulsions stabilized by alternative particles.
Preparation of Pickering Emulsions
A general workflow for preparing Pickering emulsions is illustrated below. Specific parameters will vary depending on the stabilizer and oil phase used.
Caption: General workflow for preparing Pickering emulsions.
Detailed Protocol (Example with Silica Nanoparticles):
-
Surface Modification of Silica Nanoparticles:
-
Disperse 1 g of SiO₂ nanoparticles in 100 mL of deionized water.[1]
-
Adjust the pH of the suspension to a desired value (e.g., 9.5) using NaOH.[6]
-
Slowly add a modifying agent, such as cetyltrimethylammonium bromide (CTAB), at a specific ratio (e.g., 1:8 CTAB:SiO₂ w/w).[1]
-
Stir the suspension at a controlled temperature (e.g., 70 °C) for a defined period to allow for adsorption.[1]
-
Characterize the modified nanoparticles for their size and zeta potential.
-
-
Emulsion Formation:
-
Disperse the surface-modified silica nanoparticles in the aqueous phase at a specific concentration.
-
Add the oil phase (e.g., sunflower oil) to the aqueous dispersion at a desired oil-to-water ratio.
-
Homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at a specific speed and duration (e.g., 13,400 rpm for 2 minutes).[7]
-
For finer emulsions, a high-pressure homogenizer can be used.[7]
-
Characterization of Pickering Emulsions
a) Droplet Size and Zeta Potential Measurement:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer instrument.[1]
-
Procedure:
-
Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Set the refractive indices of the oil and water phases in the instrument software.[1]
-
Measure the average droplet diameter, polydispersity index (PDI), and zeta potential at a controlled temperature (e.g., 25 °C).[1]
-
b) Emulsion Stability Assessment:
-
Method 1: Creaming Index (CI)
-
Procedure:
-
Place a known volume of the freshly prepared emulsion in a graduated cylinder.
-
Store the cylinder under controlled conditions and monitor the separation of a cream layer over time.
-
The creaming index is calculated as the height of the cream layer divided by the total height of the emulsion, expressed as a percentage.[5]
-
-
-
Method 2: Turbiscan Stability Index (TSI)
-
Procedure:
-
Place the emulsion sample in the Turbiscan analyzer.
-
The instrument measures the backscattering and transmission of light through the sample over time.
-
The TSI is calculated from the variations in the light signals, providing a quantitative measure of destabilization phenomena like creaming and sedimentation.
-
-
Concluding Remarks
The search for alternatives to this compound has opened up a diverse landscape of Pickering emulsion stabilizers. Inorganic nanoparticles offer robustness and tunability, while natural polymers and proteins provide biocompatibility and biodegradability. The choice of stabilizer will ultimately depend on the specific application requirements, including desired stability, biocompatibility, and cost-effectiveness. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore and optimize Pickering emulsion formulations for their specific needs.
References
- 1. Preparation of Pickering Emulsions Stabilized by Modified Silica Nanoparticles via the Taguchi Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. osu-wams-blogs-uploads.s3.amazonaws.com [osu-wams-blogs-uploads.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Environmental Footprint of Surfactants: A Comparative Analysis of Ammonium Laurate and Its Alternatives
A comprehensive evaluation of the environmental impact of surfactants is crucial for researchers, scientists, and drug development professionals in making informed decisions for sustainable product formulation. While a complete comparative analysis is hampered by the limited availability of public data on ammonium laurate, this guide provides a framework for assessment by comparing it with other widely used surfactants such as Sodium Lauryl Sulfate (SLS), Cocamidopropyl Betaine (CAPB), and Alkyl Polyglucosides (APGs).
The environmental impact of a surfactant is a multifaceted issue encompassing its biodegradability, aquatic toxicity, and overall life cycle. While data for many common surfactants are readily available, allowing for direct comparison, the environmental profile of this compound remains less defined in publicly accessible scientific literature and safety data sheets.
Comparative Analysis of Environmental Impact Parameters
A summary of the available data on the environmental impact of this compound and other common surfactants is presented below. It is important to note the significant data gaps for this compound, which prevent a direct quantitative comparison.
| Surfactant | Biodegradability | Aquatic Toxicity (EC50/LC50) | Key Remarks |
| This compound | Data not publicly available | Data not publicly available | Safety Data Sheets often state "no data available" for persistence, degradability, and aquatic toxicity[1][2]. One study noted its potential for high recycling efficiency (98%) in specific industrial applications. Green chemistry approaches are being explored to reduce its production-related carbon footprint[3]. |
| Sodium Lauryl Sulfate (SLS) | Readily biodegradable | Moderate toxicity to aquatic organisms[4]. | Standard wastewater treatment can remove 96–99.96% of short-chain alkyl sulfates[4]. |
| Cocamidopropyl Betaine (CAPB) | Readily biodegradable | Varies; some sources indicate toxicity to aquatic life. | |
| Alkyl Polyglucosides (APGs) | Readily biodegradable | Low aquatic toxicity | Derived from renewable resources. |
Experimental Protocols for Environmental Impact Assessment
Standardized testing protocols are essential for generating comparable data on the environmental impact of surfactants. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for this purpose.
Biodegradability Testing: OECD 301B - CO₂ Evolution Test
This method evaluates the ready biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial degradation.
Methodology:
-
Preparation of the Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.
-
Inoculum: The medium is inoculated with a mixed population of microorganisms, typically from activated sludge.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
CO₂ Measurement: The CO₂ evolved is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the test substance.
-
Pass Level: A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day test period.
Aquatic Toxicity Testing: OECD 202 - Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Test Solutions: A series of at least five concentrations of the test substance in a suitable dilution water are prepared. A control group with no test substance is also included.
-
Exposure: The daphnids are exposed to the test solutions for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint Calculation: The results are used to calculate the median effective concentration (EC50), which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours.
Visualizing the Assessment Process
The logical workflow for a comparative environmental impact assessment of surfactants can be visualized as follows:
Life Cycle Assessment (LCA)
A comprehensive environmental comparison requires a Life Cycle Assessment (LCA), which evaluates the environmental impacts of a product from raw material extraction through to production, use, and disposal (cradle-to-grave). Key stages in the life cycle of a surfactant that are considered in an LCA include:
-
Raw Material Acquisition: Sourcing of feedstocks, which can be petrochemical-based or bio-based.
-
Manufacturing: Chemical synthesis and purification processes.
-
Formulation: Blending of the surfactant into a final product.
-
Use Phase: Application of the product by the end-user.
-
End-of-Life: Disposal and fate in the environment, including biodegradation and potential for bioaccumulation.
Due to the lack of publicly available LCA data specifically for this compound, a direct comparison with other surfactants is not feasible at this time.
Conclusion and Recommendations
The available data indicates that many common surfactants, such as SLS, CAPB, and APGs, are readily biodegradable. However, there is a significant and critical lack of publicly available, quantitative data on the environmental impact of this compound, particularly concerning its biodegradability and aquatic toxicity. This data gap makes a direct and robust comparative analysis challenging.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Prioritize Data Generation: There is a clear need for standardized testing of this compound according to OECD guidelines to fill the existing data gaps.
-
Consider Alternatives: In the absence of comprehensive environmental data for this compound, consider the use of alternative surfactants with well-documented and favorable environmental profiles, such as APGs.
-
Promote Transparency: Encourage suppliers and manufacturers of this compound to provide comprehensive and transparent environmental data to enable informed decision-making.
A commitment to generating and utilizing comprehensive environmental data is paramount for the development of sustainable and environmentally responsible products.
References
Benchmarking Ammonium Laurate for Enhanced Oil Recovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the continuous effort to maximize hydrocarbon extraction from mature reservoirs, chemical enhanced oil recovery (EOR) techniques play a pivotal role. Among the various chemical agents, surfactants are instrumental in mobilizing residual oil by reducing interfacial tension (IFT) and altering rock wettability. This guide provides a comprehensive comparison of ammonium laurate's performance in EOR applications against other commonly used surfactants, supported by experimental data and detailed protocols.
Performance Comparison of EOR Surfactants
The effectiveness of a surfactant in EOR is primarily evaluated based on its ability to lower the interfacial tension between oil and water, its performance in core flooding experiments simulating reservoir conditions, and its stability at high temperatures and salinities. While specific experimental data for this compound in EOR applications is not abundantly available in publicly accessible literature, we can infer its potential performance based on the behavior of similar carboxylate surfactants and compare it with well-documented alternatives like Sodium Dodecyl Sulfate (SDS).
Table 1: Comparative Performance of Selected EOR Surfactants
| Surfactant | Type | Typical Concentration (wt%) | Interfacial Tension (IFT) Reduction (mN/m) | Incremental Oil Recovery (Core Flooding) (% OOIP) |
| This compound | Anionic | 0.1 - 1.0 (estimated) | Data not readily available | Data not readily available |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 0.5 | Can achieve ultra-low IFT (<10⁻³ mN/m) | 5% - 20% |
| Natural Surfactants (e.g., Saponin) | Non-ionic | 0.5 - 5.0 | Reduction from ~33 mN/m to ~8.7 mN/m[1][2] | Up to 24.1%[1][2] |
| Cationic Surfactants (e.g., CTAB) | Cationic | 0.1 | Can contribute to oil recovery | ~8% (in combination with brine flooding)[3] |
Note: The performance of surfactants is highly dependent on reservoir conditions such as temperature, salinity, and crude oil composition. The data presented is for illustrative purposes and may vary significantly.
Key Performance Indicators in Detail
Interfacial Tension (IFT) Reduction
The primary mechanism by which surfactants enhance oil recovery is by reducing the IFT between the injected aqueous phase and the trapped oil phase. A lower IFT reduces the capillary forces that trap oil in the pore throats of the reservoir rock, allowing it to be mobilized and produced.[4] Effective EOR surfactants can lower the IFT from typical values of 20-30 mN/m to ultra-low values, often below 10⁻³ mN/m.[4] While specific IFT data for this compound is scarce, anionic surfactants, in general, are known for their excellent IFT reduction capabilities.
Oil Recovery in Core Flooding Experiments
Core flooding tests are laboratory experiments that simulate the flow of fluids through a reservoir rock sample (core).[5] These tests provide a direct measure of a surfactant's ability to increase oil recovery beyond what is achievable with waterflooding alone. The incremental oil recovery is reported as a percentage of the Original Oil in Place (OOIP). For instance, studies on various anionic and non-ionic surfactants have shown incremental recoveries ranging from 5% to over 20% of OOIP.[3][6]
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used to evaluate surfactant performance in EOR.
Interfacial Tension Measurement
Objective: To determine the IFT between a surfactant solution and crude oil at reservoir temperature and pressure.
Apparatus: Spinning drop tensiometer or pendant drop tensiometer.
Procedure (Pendant Drop Method):
-
A high-pressure, high-temperature optical cell is filled with the surfactant solution (e.g., 0.5 wt% this compound in brine).
-
The cell is brought to the desired reservoir temperature and pressure.
-
A small drop of crude oil is formed at the tip of a needle immersed in the surfactant solution.
-
The shape of the oil drop is captured by a high-resolution camera.
-
Image analysis software is used to determine the IFT based on the drop shape, which is governed by the balance between gravitational and interfacial forces (Young-Laplace equation).
Core Flooding Experiment
Objective: To evaluate the effectiveness of a surfactant solution in displacing residual oil from a reservoir core sample.
Apparatus: Core flooding system, including a core holder, pumps, pressure transducers, and fluid collection system.
Procedure:
-
A clean and dried reservoir core sample is saturated with brine to determine its pore volume.
-
The core is then flooded with crude oil to establish irreducible water saturation, representing the initial reservoir condition.
-
A waterflooding phase is conducted by injecting brine until no more oil is produced, establishing the residual oil saturation.
-
The surfactant flooding phase is initiated by injecting the surfactant solution (e.g., 0.5 wt% this compound in brine) into the core.
-
The effluent from the core is collected, and the volume of produced oil is measured.
-
The incremental oil recovery is calculated as the volume of oil produced during the surfactant flood divided by the initial volume of oil in the core.[1][2]
Experimental and Logical Workflows
To visualize the logical flow of surfactant evaluation for EOR, the following diagrams are provided.
Caption: Workflow for EOR surfactant screening and selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of the Naturally Driven Surfactant in EOR Application: Experimental, Microscopic, and Numerical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneous Imbibition and Core Flooding Experiments of Enhanced Oil Recovery in Tight Reservoirs with Surfactants [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A comparative review of anionic vs. cationic surfactants in nanoparticle synthesis
For researchers, scientists, and drug development professionals, the choice of surfactant is a critical parameter in the bottom-up synthesis of nanoparticles, profoundly influencing their size, shape, stability, and surface chemistry. This guide provides a comparative analysis of two major classes of ionic surfactants—anionic and cationic—in the context of nanoparticle synthesis, supported by experimental data and detailed protocols.
Surfactants, or surface-active agents, are amphiphilic molecules that play a pivotal role in nanosynthesis by controlling nucleation and growth, preventing aggregation, and directing the final morphology of the nanoparticles. The charged head group of ionic surfactants—negative for anionic and positive for cationic—determines their interaction with metal precursors and the growing nanocrystals, leading to distinct outcomes in the final nanoparticle characteristics.
Comparative Analysis of Anionic and Cationic Surfactants
The selection between an anionic and a cationic surfactant is dictated by the desired nanoparticle properties and the specific chemistry of the synthesis method. Anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), and cationic surfactants, like Cetyltrimethylammonium Bromide (CTAB), are among the most extensively studied and utilized agents in the synthesis of metallic and metal oxide nanoparticles.
Impact on Nanoparticle Properties
The electrostatic interactions between the surfactant's charged head group and the nanoparticle surface are a primary determinant of the final particle characteristics.
-
Particle Size and Stability: Both anionic and cationic surfactants can produce small and stable nanoparticles by providing electrostatic repulsion that prevents agglomeration. The choice of surfactant can influence the resulting particle size. For instance, in the synthesis of silver nanoparticles, both CTAB and SDS can yield particles in the sub-15 nm range.[1] However, the magnitude of the surface charge, as indicated by the zeta potential, can differ significantly, impacting the long-term stability of the colloidal suspension.
-
Morphology: The selective adsorption of surfactant molecules onto specific crystallographic faces of a growing nanoparticle can direct its shape. CTAB, a cationic surfactant, is well-known for its role in the synthesis of anisotropic nanostructures, such as gold nanorods.[2] The bromide counter-ion in CTAB is believed to play a crucial role in this shape-directing process. In contrast, anionic surfactants like SDS are often employed for the synthesis of spherical nanoparticles. The interplay between anionic and cationic surfactants can also be used to generate more complex morphologies in nanoparticles like ZnO.
-
Surface Chemistry: The resulting surface charge of the nanoparticles is directly determined by the type of ionic surfactant used. Nanoparticles synthesized with anionic surfactants will possess a negative surface charge, while those synthesized with cationic surfactants will have a positive surface charge. This is a critical consideration for subsequent functionalization and for biomedical applications where interactions with biological membranes are of concern. Generally, cationic surfactants and nanoparticles tend to exhibit higher toxicity compared to their anionic counterparts.[3]
Data Presentation
The following tables summarize quantitative data from comparative studies on the synthesis of silver, gold, and zinc oxide nanoparticles using anionic (SDS) and cationic (CTAB) surfactants.
Table 1: Comparison of Surfactant Effects on Silver Nanoparticle Properties
| Surfactant | Type | Average Particle Size (nm) | Zeta Potential (mV) |
| CTAB | Cationic | 5.5 ± 0.50 | +16.8 |
| SDS | Anionic | 6.70 ± 0.30 | -33.1 |
Data sourced from a study on the wet chemical synthesis of silver nanoparticles.[1]
Table 2: Comparison of Surfactant Effects on Gold Nanoparticle Properties
| Surfactant | Type | Average Particle Size (nm) | Zeta Potential (mV) |
| CTAB | Cationic | 8.5 | +26.01 to >+30 |
| SDS | Anionic | 15.5 | -34.35 |
Data sourced from a study using the Laser Ablation Synthesis in Solution (LASiS) method.[4]
Table 3: Morphological Comparison of ZnO Nanoparticles with CTAB and SDS
| Surfactant(s) | Type(s) | Resulting Morphology |
| CTAB only | Cationic | Rods and spherical outlines |
| SDS only | Anionic | Nanoflakes and some nanorods |
| CTAB:SDS (1:1.5) | Cationic/Anionic Mixture | Branched rod-like structures and nanoparticles |
Observations from a hydrothermal synthesis study of ZnO nanostructures.[1][5]
Experimental Protocols
Detailed methodologies for the synthesis of gold, silver, and zinc oxide nanoparticles using anionic and cationic surfactants are provided below.
Gold Nanoparticle Synthesis (Seed-Mediated Growth)
Cationic Surfactant (CTAB) for Gold Nanorods:
-
Seed Solution Preparation:
-
Add 25 µL of 10 mM HAuCl₄·3H₂O to 1 mL of 0.1 M CTAB solution.
-
Rapidly inject 60 µL of ice-cold 10 mM NaBH₄ solution while stirring vigorously.
-
The solution should turn brownish-yellow, indicating the formation of gold nanoseeds. Stir for 2 minutes.
-
-
Growth Solution Preparation:
-
In a separate container, mix 250 µL of 10 mM HAuCl₄·3H₂O, 5 mL of 0.1 M CTAB, and 48 µL of 10 mM AgNO₃ with gentle stirring at 25°C.
-
Add 100 µL of 1 M HCl, followed by 40 µL of 0.01 M ascorbic acid. The solution will become colorless.
-
-
Nanorod Growth:
-
Quickly inject 100 µL of the seed solution into the growth solution.
-
Allow the reaction to proceed undisturbed for several hours. The solution will gradually change color, indicating the growth of nanorods.[2]
-
Silver Nanoparticle Synthesis (Chemical Reduction)
Anionic Surfactant (SDS):
-
Reaction Mixture Preparation:
-
Prepare an aqueous solution of silver nitrate (AgNO₃).
-
Prepare a separate aqueous solution of sodium dodecyl sulfate (SDS) and ethanol.
-
Combine the AgNO₃ solution with the SDS/ethanol solution under UV photo-reduction or by introducing a chemical reducing agent like sodium borohydride (NaBH₄).
-
-
Reduction and Stabilization:
-
The reducing agent will reduce Ag⁺ ions to Ag⁰, leading to the formation of silver nanoparticles.
-
The SDS molecules will cap the nanoparticles, providing electrostatic stabilization. The solution will typically turn a characteristic yellow color.[6]
-
Zinc Oxide Nanoparticle Synthesis (Hydrothermal Method)
Cationic (CTAB) and Anionic (SDS) Surfactant Comparison:
-
Precursor Preparation:
-
Prepare separate aqueous solutions of zinc nitrate (Zn(NO₃)₂) and sodium hydroxide (NaOH).
-
Prepare aqueous solutions of the desired surfactant (CTAB or SDS) or a mixture of both at specific molar ratios.
-
-
Synthesis:
-
Add the zinc nitrate solution to the surfactant solution under stirring.
-
Slowly add the NaOH solution to the mixture to induce the precipitation of zinc hydroxide.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
-
Hydrothermal Treatment and Characterization:
-
Seal the autoclave and heat it at a specific temperature (e.g., 120-180°C) for several hours.
-
After cooling, the resulting ZnO nanoparticles are collected by centrifugation, washed with deionized water and ethanol, and dried. The morphology can then be analyzed using techniques like SEM and TEM.[1][5]
-
Mandatory Visualization
The following diagrams illustrate the proposed mechanisms of nanoparticle formation in the presence of anionic and cationic surfactants.
Caption: Mechanism with Anionic Surfactants.
Caption: Mechanism with Cationic Surfactants.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Nanoparticle - Wikipedia [en.wikipedia.org]
- 4. The effect of sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) on the Properties of ZnO synthesized by hydrothermal method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the effectiveness of ammonium laurate as a biocide against specific microbes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ammonium Laurate's Performance Against Common Biocides
The increasing demand for effective and safe biocides necessitates a thorough evaluation of various antimicrobial agents. This guide provides a comparative analysis of the biocidal effectiveness of this compound against specific microbes, juxtaposed with the performance of widely used alternatives: benzalkonium chloride, glutaraldehyde, and polyhexamethylene biguanide (PHMB). While direct quantitative data for this compound is limited in publicly available literature, its biocidal action is primarily attributed to the laurate anion. Therefore, data from studies on lauric acid and its other salts (potassium and sodium laurate) are utilized as a proxy to assess its potential efficacy.
Quantitative Comparison of Biocidal Activity
The minimum inhibitory concentration (MIC) is a key metric for evaluating the effectiveness of a biocide, representing the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound (represented by lauric acid and its salts) and the selected alternative biocides against common Gram-positive bacteria, Gram-negative bacteria, and fungi. It is important to note that MIC values can vary between studies due to differences in experimental conditions such as the specific strain of microbe, growth medium, and incubation time.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (Gram-positive)
| Biocide | MIC (µg/mL) | Citation(s) |
| Lauric Acid/Laurate Salts | 128 - 156 | [1][2] |
| Benzalkonium Chloride | 1 - 10 | |
| Glutaraldehyde | Not widely reported for S. aureus | |
| Polyhexamethylene Biguanide (PHMB) | 1 - 2 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli (Gram-negative)
| Biocide | MIC (µg/mL) | Citation(s) |
| Lauric Acid/Laurate Salts | >4000 | [1] |
| Benzalkonium Chloride | 32 - 128 | |
| Glutaraldehyde | Not widely reported for E. coli | |
| Polyhexamethylene Biguanide (PHMB) | Not widely reported for E. coli |
Table 3: Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa (Gram-negative)
| Biocide | MIC (µg/mL) | Citation(s) |
| Lauric Acid/Laurate Salts | >70% (700,000 µg/mL) | [4] |
| Benzalkonium Chloride | 64 - 128 | [5] |
| Glutaraldehyde | 125 | [6] |
| Polyhexamethylene Biguanide (PHMB) | Not widely reported for P. aeruginosa |
Table 4: Minimum Inhibitory Concentration (MIC) against Candida albicans (Fungus)
| Biocide | MIC (µg/mL) | Citation(s) |
| Lauric Acid/Laurate Salts | 40 | [7][8] |
| Benzalkonium Chloride | Not widely reported for C. albicans | |
| Glutaraldehyde | Not widely reported for C. albicans | [9] |
| Polyhexamethylene Biguanide (PHMB) | 8 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the biocidal efficacy of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.
Caption: Workflow for the Broth Microdilution Method.
Protocol Steps:
-
Preparation of Biocide Dilutions: A two-fold serial dilution of the biocide is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate containing the biocide dilutions is inoculated with the prepared microbial suspension. A growth control (no biocide) and a sterility control (no inoculum) are also included.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the biocide that completely inhibits visible growth of the microorganism.
Agar Dilution Method for MIC Determination
The agar dilution method is another standard procedure for determining the MIC of an antimicrobial agent, where the agent is incorporated into a solid agar medium.
Caption: Workflow for the Agar Dilution Method.
Protocol Steps:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the biocide. This is achieved by adding the biocide to molten agar before it solidifies.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate.
-
Incubation: The inoculated plates are incubated under suitable conditions.
-
MIC Determination: The plates are examined for the presence of microbial colonies. The MIC is the lowest concentration of the biocide that prevents the growth of colonies.
Time-Kill Assay
A time-kill assay is a dynamic method used to assess the rate at which a biocide kills a microbial population over time.
Caption: Workflow for the Time-Kill Assay.
Protocol Steps:
-
Preparation: A standardized suspension of the test microorganism is prepared in a suitable liquid medium.
-
Exposure: The biocide is added to the microbial suspension at a predetermined concentration.
-
Sampling: At specific time intervals (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot is removed from the test suspension.
-
Neutralization: The biocidal activity in the aliquot is immediately stopped by adding a validated neutralizer.
-
Enumeration: The number of viable microorganisms in each neutralized aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.
-
Analysis: The results are typically plotted as the logarithm of the number of viable cells (CFU/mL) versus time to generate a time-kill curve.
Signaling Pathways and Mechanisms of Action
The biocidal activity of these compounds is dictated by their interaction with microbial cells. The following diagram illustrates the generalized mechanisms of action.
References
- 1. jfqhc.ssu.ac.ir [jfqhc.ssu.ac.ir]
- 2. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiarticle2.in [sdiarticle2.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. [Evaluation of the antimicrobial effect and toxicity of glutaraldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ammonium Laurate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of ammonium laurate.
This compound, while not classified as acutely toxic, is known to cause skin irritation and serious eye damage.[1][2] Adherence to proper disposal protocols is crucial to mitigate risks and prevent environmental contamination. One safety data sheet indicates that it may be harmful to aquatic life with long-lasting effects.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Wear chemical-impermeable gloves (tested according to EN 374) and impervious clothing.[1][4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] In case of inadequate ventilation, wear respiratory protection.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Segregation of Waste : Isolate this compound waste from other chemical waste streams to prevent inadvertent reactions. Waste should be separated into categories that can be handled by local or national waste management facilities.[1]
-
Containerization : Place this compound waste into a suitable, clearly labeled, and closed container.[4] For contaminated packaging, handle it in the same manner as the substance itself.[1]
-
Storage : Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Spill Management : In the event of a spill, prevent further leakage if it is safe to do so.[4] Do not allow the chemical to enter drains.[3][4] Absorb the spill with an inert material and collect it for disposal.[3] Use spark-proof tools and explosion-proof equipment during cleanup.[4]
-
Engage a Licensed Waste Disposal Service : Arrange for the collection and disposal of the this compound waste by a licensed and qualified hazardous waste disposal company. Disposal must be in accordance with all applicable national and local regulations.[3]
-
Decontamination : Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound. Wash hands thoroughly after handling.[1]
-
Recycling : Completely emptied packages can be recycled.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This compound Disposal Workflow
References
Personal protective equipment for handling Ammonium laurate
Essential Safety and Handling Guide for Ammonium Laurate
This guide provides immediate, essential safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
GHS Classification and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety precautions is mandatory.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] | GHS05 (Corrosion)[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for splash hazards.
-
Skin Protection :
-
Respiratory Protection : If ventilation is inadequate or when vapors/aerosols are generated, use a full-face respirator.[2][3]
Operational and Disposal Plans
Standard Handling Procedure
-
Preparation :
-
Ensure the work area is well-ventilated, using local exhaust ventilation if necessary.[1]
-
Inspect all PPE for integrity before use.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling :
-
Storage :
-
After Handling :
Spill Response
-
Immediate Actions :
-
Containment and Cleanup :
-
Disposal of Spill Debris :
Disposal Plan
-
Dispose of this compound and its container at an approved waste disposal facility.[3]
-
Do not allow the product to enter drains or waterways.[1][3]
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the substance itself.[1]
First Aid Measures
-
If on Skin : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] If skin irritation persists, seek medical attention.
-
If in Eyes : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor.[1]
-
If Inhaled : Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
If Swallowed : Rinse mouth with water (only if the person is conscious).[1] Do NOT induce vomiting.[1] Seek medical advice.
Visual Workflows
Caption: Standard Operating Procedure for Handling this compound.
Caption: Workflow for Responding to an this compound Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
